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  • Product: 3,5-Dimethyl-N-(2-phenoxypropyl)aniline
  • CAS: 1040686-76-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Theoretical Solubility of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline in Aqueous and Organic Solvents

Executive Summary The prediction of a compound's solubility is a cornerstone of modern drug development and chemical process design, directly influencing bioavailability, formulation strategies, and purification processe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The prediction of a compound's solubility is a cornerstone of modern drug development and chemical process design, directly influencing bioavailability, formulation strategies, and purification processes.[1][2] This technical guide provides an in-depth theoretical analysis of the solubility profile of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline, a complex aromatic amine. By integrating foundational chemical principles with robust computational models, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for this molecule's behavior in both aqueous and diverse organic solvent systems. The core of this guide is the application of the Hansen Solubility Parameters (HSP) framework, a field-proven method that balances predictive power with practical applicability.[3][4] We present a detailed, step-by-step protocol for estimating the HSP of the target molecule using a group contribution method, a technique vital when experimental data is unavailable.[5][6] The results are contextualized against a range of common laboratory solvents, offering a clear, data-driven rationale for solvent selection in experimental settings. This guide further discusses advanced predictive models, such as COSMO-RS and machine learning approaches, to provide a comprehensive view of the current state of solubility science.

Introduction

The Critical Role of Solubility in Pharmaceutical R&D

In the pharmaceutical industry, the aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy. Poor aqueous solubility frequently leads to low and variable oral bioavailability, hindering the development of promising drug candidates.[3] Consequently, the early prediction of a molecule's solubility profile is not merely an academic exercise; it is a crucial step in risk mitigation and resource optimization.[1] Computational approaches to predict solubility allow for the rapid screening of candidates before synthesis, guide the selection of appropriate formulation strategies like self-micro-emulsifying drug delivery systems (SMEDDS), and inform the design of efficient crystallization and purification processes.[3][7]

Introducing 3,5-Dimethyl-N-(2-phenoxypropyl)aniline: A Structural Overview

The subject of this guide, 3,5-Dimethyl-N-(2-phenoxypropyl)aniline, is a molecule with significant structural complexity. A thorough understanding of its constituent parts is the first step in predicting its physical properties.

Caption: Molecular Structure of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline.

The key structural features are:

  • Aniline Core: A benzene ring substituted with an amino group. Aniline itself has limited water solubility.[8]

  • Dimethyl Substitution: Two methyl groups on the aniline ring increase the molecule's size and hydrophobic character.

  • N-(2-phenoxypropyl) Substituent: This large, bulky group attached to the nitrogen atom dominates the molecule's character. It consists of a propyl chain, which is hydrophobic, and a phenoxy group (a benzene ring attached via an ether linkage). This entire moiety significantly increases the non-polar surface area.

Foundational Principles: A Qualitative Solubility Assessment

Molecular Structure Analysis

Before applying quantitative models, a qualitative analysis based on intermolecular forces provides a strong initial hypothesis.

  • Polarity: The molecule is predominantly non-polar. The C-N and C-O bonds introduce some polarity, but this is overshadowed by the three large hydrocarbon rings and alkyl portions.

  • Hydrogen Bonding: The secondary amine (-NH-) is the primary site for hydrogen bonding, acting as a hydrogen bond donor. The ether oxygen can act as a weak hydrogen bond acceptor. However, the bulky nature of the surrounding groups likely introduces significant steric hindrance, limiting the effectiveness of these interactions, especially with water.

  • Size and Hydrophobicity: The molecule has a high molecular weight and a large non-polar surface area. As the size of the hydrophobic part of a molecule increases, its solubility in water decreases dramatically.[8]

The "Like Dissolves Like" Principle: Initial Predictions

Based on the structural analysis, we can make the following qualitative predictions:

  • Water Solubility: Expected to be extremely low. The energy required to break the strong hydrogen-bonding network of water to accommodate such a large, hydrophobic molecule would be thermodynamically unfavorable.

  • Organic Solvent Solubility: Expected to be significantly higher.

    • Non-polar solvents (e.g., Toluene, Hexane): Good solubility is predicted due to favorable van der Waals (dispersion) interactions between the molecule's large hydrocarbon structure and the solvent.

    • Moderately polar solvents (e.g., Dichloromethane, Tetrahydrofuran (THF)): Moderate to good solubility is expected. These solvents can interact with the polar C-N and C-O moieties without the high energetic penalty associated with disrupting a water lattice.

    • Polar protic solvents (e.g., Ethanol, Methanol): Solubility will be moderate. While these solvents can hydrogen bond, their primary interactions with the solute will still be dispersive. They are better solvents than water due to their own hydrophobic alkyl portions.

Quantitative Prediction via Hansen Solubility Parameters (HSP)

To move beyond qualitative assessment, we employ the Hansen Solubility Parameters (HSP), a powerful and widely used semi-empirical method.[4]

Theoretical Framework of HSP

The HSP model posits that the total cohesive energy of a substance can be divided into three contributions: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9]

  • δD (Dispersion): Represents the energy from van der Waals forces, arising from temporary induced dipoles.

  • δP (Polar): Represents the energy from permanent dipole-dipole interactions.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bond donor and acceptor interactions.

The central tenet of HSP is that two substances are likely to be miscible if their three HSP values are similar.[10] This similarity is quantified by the Hansen Distance (Ra).

Causality: Why HSP is a Suitable Model for this Application

For pharmaceutical applications, HSP provides an optimal balance of predictive accuracy and computational simplicity. Unlike purely quantum mechanical methods which can be computationally expensive, or overly simplistic models like LogP, HSP captures the distinct types of intermolecular forces that govern solubility.[1][11] Its basis in group contribution methods allows for the reliable estimation of parameters for novel molecules, making it an ideal tool for early-stage development and screening.[5][10][12]

Protocol: Step-by-Step Estimation of HSP for 3,5-Dimethyl-N-(2-phenoxypropyl)aniline using a Group Contribution Method

Since experimental HSP values for our target molecule are unavailable, we must estimate them. The group contribution method, specifically the method of Van Krevelen and Hoftyzer, provides a robust protocol for this.[6][10]

G cluster_input Inputs cluster_process Calculation Process cluster_output Outputs mol Molecular Structure of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline step1 Step 1: Deconstruct Molecule into Functional Groups mol->step1 gc_data Group Contribution Database (Van Krevelen) step2 Step 2: Sum Group Contributions (ΣFdi, ΣFpi, ΣEhi, ΣVi) gc_data->step2 step1->step2 step3 Step 3: Apply HSP Equations δD = ΣFdi / ΣVi δP = (ΣFpi^2)^0.5 / ΣVi δH = (ΣEhi / ΣVi)^0.5 step2->step3 hsp_values Predicted HSP Values (δD, δP, δH) step3->hsp_values

Caption: Workflow for HSP Estimation via Group Contribution Method.

Step 1: Molecular Deconstruction First, we break down the molecule into its constituent functional groups as defined by the group contribution method.

  • -CH3: 3 groups (two on the aniline ring, one on the propyl chain)

  • >CH- (aliphatic): 1 group (on the propyl chain)

  • -CH2- (aliphatic): 1 group (on the propyl chain)

  • >NH (secondary amine): 1 group

  • -O- (aromatic ether): 1 group

  • =CH- (aromatic): 8 groups (4 on the aniline ring, 4 on the phenoxy ring)

  • =C< (aromatic, substituted): 4 groups (2 on the aniline ring, 2 on the phenoxy ring)

Step 2: Summation of Group Contributions Using established tables for Van Krevelen-Hoftyzer group contributions, we sum the values for the dispersion force component (Fdi), polar force component (Fpi), hydrogen bonding energy (Ehi), and molar volume (Vi).

Table 1: Group Contributions for HSP Calculation

Functional Group Count (n) Fdi (J^0.5 cm^1.5/mol) Fpi^2 (J cm^3/mol^2) Ehi (J/mol) Vi (cm^3/mol)
-CH3 3 660 0 0 100.2
>CH- 1 140 0 0 1.1
-CH2- 1 270 0 0 16.1
>NH (amine) 1 210 160000 2000 10.0
-O- (aromatic ether) 1 250 100000 4000 4.0
=CH- (aromatic) 8 2296 0 0 114.4
=C< (aromatic) 4 960 0 0 35.6

| Total (Σ) | | 4786 | 260000 | 6000 | 281.4 |

Step 3: Application of HSP Equations We now apply the core equations to calculate the final HSP values.

  • δD = ΣFdi / ΣVi = 4786 / 281.4 = 17.01 MPa^0.5

  • δP = (ΣFpi^2)^0.5 / ΣVi = (260000)^0.5 / 281.4 = 1.81 MPa^0.5

  • δH = (ΣEhi / ΣVi)^0.5 = (6000 / 281.4)^0.5 = 4.62 MPa^0.5

Calculation and Tabulation of Predicted HSP Values

The estimated Hansen Solubility Parameters for 3,5-Dimethyl-N-(2-phenoxypropyl)aniline are summarized below.

Table 2: Calculated HSP for 3,5-Dimethyl-N-(2-phenoxypropyl)aniline

Parameter Value (MPa^0.5)
δD (Dispersion) 17.01
δP (Polar) 1.81

| δH (Hydrogen Bonding) | 4.62 |

These values quantitatively confirm our initial assessment: the molecule is dominated by dispersive forces (high δD) with very low polarity (low δP) and a modest capacity for hydrogen bonding (moderate δH).

Application of the HSP Model: Predicting Solubility

The Hansen Distance (Ra): Quantifying Solvent-Solute Similarity

The likelihood of solubility is determined by calculating the Hansen Distance (Ra) between the solute (our molecule) and a solvent. A smaller Ra value indicates a higher likelihood of solubility. The equation is:

Ra = [4(δD_solute - δD_solvent)^2 + (δP_solute - δP_solvent)^2 + (δH_solute - δH_solvent)^2]^0.5

A common rule of thumb is that if Ra is less than the interaction radius of the solute (typically between 5-10 MPa^0.5 for small molecules), good solubility is likely.

Data Presentation: Predicted Solubility Profile

We now calculate the Hansen Distance between our molecule and a selection of common solvents with varying properties.

Table 3: HSP of Select Solvents and Predicted Solubility of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline

Solvent δD (MPa^0.5) δP (MPa^0.5) δH (MPa^0.5) Hansen Distance (Ra) Predicted Solubility
Water 15.5 16.0 42.3 40.8 Poor
n-Hexane 14.9 0.0 0.0 5.9 Good
Toluene 18.0 1.4 2.0 3.0 Excellent
Dichloromethane 17.0 7.3 7.1 8.1 Moderate
Tetrahydrofuran (THF) 16.8 5.7 8.0 6.1 Good
Acetone 15.5 10.4 7.0 9.6 Moderate-Poor
Ethanol 15.8 8.8 19.4 16.6 Poor

| Methanol | 14.7 | 12.3 | 22.3 | 21.5 | Poor |

Interpretation of Results

The quantitative results from the HSP model align perfectly with and refine our initial qualitative assessment.

  • Water: The immense Hansen Distance (Ra = 40.8) confirms that the molecule is practically insoluble in water. The vast mismatch in both polar (ΔδP = 14.2) and hydrogen bonding (ΔδH = 37.7) contributions creates a massive thermodynamic barrier to dissolution.

  • Non-polar/Aromatic Solvents: Toluene (Ra = 3.0) is predicted to be an excellent solvent. Its δD is very close to that of the solute, and its low δP and δH values also match well. This reflects favorable dispersion and π-π stacking interactions. n-Hexane (Ra = 5.9) is also predicted to be a good solvent, driven purely by dispersion forces.

  • Moderately Polar Aprotic Solvents: THF (Ra = 6.1) is predicted to be a good solvent, while Dichloromethane (Ra = 8.1) is moderate. Their ability to engage in some polar interactions without the high hydrogen-bonding character of water or alcohols makes them effective.

  • Polar Solvents: Acetone, ethanol, and methanol are all predicted to be poor solvents, with Ra values increasing as their hydrogen bonding capacity (δH) increases. The large mismatch in δH and δP with these solvents outweighs any similarities in δD.

Advanced and Alternative Predictive Models

While HSP is a powerful tool, the field of solubility prediction is continually evolving. For applications requiring higher fidelity, other models should be considered.

COSMO-RS: A Quantum-Mechanical Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a physics-based method that predicts thermodynamic properties from first principles.[13][14] It uses quantum chemical calculations to determine the screening charge density on the surface of a molecule, providing a highly detailed description of its interaction potential.[15] COSMO-RS can often achieve higher accuracy than group-contribution methods, but it requires significantly more computational resources and expertise.[16][17]

Machine Learning and QSPR Models: The Data-Driven Frontier

In recent years, machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) models have emerged as powerful tools for solubility prediction.[2][18][19] These models are trained on large datasets of experimentally measured solubilities and learn complex relationships between molecular descriptors and solubility.[20][21] Their predictive power is highly dependent on the size and quality of the training data. While they can achieve high accuracy, their application to novel chemical scaffolds not well-represented in the training set can be less reliable.[19]

Conclusion and Future Directions

This guide has systematically detailed the theoretical solubility profile of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline. Through qualitative analysis and the quantitative application of the Hansen Solubility Parameters model, we have established a clear and actionable prediction: the molecule is expected to be virtually insoluble in water while exhibiting excellent solubility in aromatic solvents like toluene and good solubility in non-polar and moderately polar aprotic solvents such as hexane and THF.

The presented step-by-step protocol for HSP estimation serves as a practical template for researchers when faced with novel compounds lacking experimental data. Theoretical models are not a replacement for experimental validation, but they are an indispensable tool for guiding that work. By narrowing the search space for suitable solvents, these predictions can save significant time and resources in formulation, purification, and process development. Future work should focus on the experimental validation of these predictions and potentially leveraging advanced models like COSMO-RS to refine the solubility profile across a wider range of temperatures and solvent mixtures.

References

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).
  • Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. ACS Publications.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC.
  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery. DASH.
  • Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Ukrains'kij Zurnal Vijskovoi Medicini.
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Research Communities by Springer Nature.
  • Toward predicting process outcomes in different solvents: Solubility and reactivity. 26th Annual Green Chemistry & Engineering Conference.
  • Group contribution method: Significance and symbolism. Wisdom Library.
  • Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services.
  • A review on computational models for predicting protein solubility. PubMed.
  • Estimation of aqueous solubility of organic molecules by the group contribution approach. Application to the study of biodegradation. PubMed.
  • Challenges in Predicting Aqueous Solubility of Organic Molecules Using the COSMO-RS Model. ResearchGate. Available at: [Link]

  • Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. Available at: [Link]

  • COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Available at: [Link]

  • COSMO-RS - Wikipedia. Wikipedia. Available at: [Link]

  • The Evolution of Solubility Prediction Methods. Rowan. Available at: [Link]

  • Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link]

  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • Aryl amines. CUTM Courseware. Available at: [Link]

  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
  • Hansen solubility parameters (HSP). ResearchGate. Available at: [Link]

  • Hansen Solubility Parameters. Hansen Solubility. Available at: [Link]

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Exploratory

Strategic N-Alkylation of Anilines: From Synthetic Precision to Pharmacological Optimization

Introduction: The Physicochemical Pivot In medicinal chemistry, the aniline moiety is a double-edged sword. While it serves as a critical hydrogen bond donor/acceptor and a scaffold for kinase inhibitors and GPCR ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Pivot

In medicinal chemistry, the aniline moiety is a double-edged sword. While it serves as a critical hydrogen bond donor/acceptor and a scaffold for kinase inhibitors and GPCR ligands, it carries significant liability regarding metabolic activation and genotoxicity. N-alkylation is not merely a derivatization strategy; it is a precision tool used to modulate pKa , lipophilicity (LogP) , and metabolic stability .

The primary aniline nitrogen typically possesses a pKa between 3.5 and 5.0. N-alkylation can shift this basicity, altering the ionization state at physiological pH (7.4), which directly impacts membrane permeability and solubility. Furthermore, substituting the nitrogen atom effectively blocks Phase II N-acetylation—a common metabolic route for primary anilines that can lead to rapid clearance or crystalluria—while simultaneously introducing steric bulk that can hinder N-oxidation, a gateway to toxicity.

Metabolic Stability & Toxicity: The "Black Box"

The safety profile of aniline-containing drugs is often dictated by their metabolic fate. The "structural alert" status of anilines stems from their potential bioactivation into reactive metabolites.[1][2]

The Bioactivation Pathway

The most critical risk is the N-hydroxylation pathway mediated by CYP450 enzymes (typically CYP2C9, CYP2D6, or CYP3A4).

  • N-Hydroxylation: The N-alkyl aniline is dealkylated or directly oxidized to a hydroxylamine (-N(R)OH).

  • Oxidation to Nitroso/Quinone Imine: The hydroxylamine is further oxidized to a nitroso species or, if the para-position is unsubstituted/electron-rich, a quinone imine .

  • Covalent Binding: These electrophilic species react with nucleophilic residues on proteins (cysteines) or DNA, leading to hepatotoxicity or genotoxicity.

Mitigation Strategy:

  • Steric Shielding: Bulky N-alkyl groups (isopropyl, cyclopropyl) reduce access to the nitrogen lone pair by CYP enzymes.

  • Electronic Deactivation: Electron-withdrawing groups (EWGs) on the ring reduce the nucleophilicity of the nitrogen, raising the oxidation potential.

Visualization: Metabolic Divergence

The following diagram illustrates the critical divergence between safe clearance (Phase II conjugation) and bioactivation.

MetabolicPathway Substrate N-Alkylated Aniline CYP CYP450 (Phase I) Substrate->CYP Carbinolamine Carbinolamine Intermediate CYP->Carbinolamine C-Hydroxylation N_Hydroxyl N-Hydroxylamine CYP->N_Hydroxyl N-Oxidation Dealkylation N-Dealkylation (Primary Aniline) Carbinolamine->Dealkylation Spontaneous QuinoneImine Quinone Imine (Electrophile) N_Hydroxyl->QuinoneImine Oxidation GSH Glutathione Conjugate (Detoxification) QuinoneImine->GSH + GSH ProteinAdduct Protein/DNA Adduct (Toxicity) QuinoneImine->ProteinAdduct + Cellular Nucleophiles

Figure 1: Metabolic fate of N-alkyl anilines. The N-oxidation pathway (Red) leads to reactive metabolites, while C-hydroxylation/dealkylation (Blue) often leads to clearance.

Synthetic Architectures

Selecting the correct synthetic method is driven by the substrate's electronic nature and the need to avoid over-alkylation (quaternization).

Reductive Amination (The Gold Standard)

For introducing alkyl groups derived from available aldehydes or ketones, Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the preferred method.

  • Why STAB? Unlike NaBH₄, STAB is mild and does not reduce aldehydes/ketones efficiently, but rapidly reduces the iminium ion formed in situ. This selectivity prevents side reactions.

  • Scope: Excellent for secondary amines; tolerates nitro, cyano, and ester groups.

Buchwald-Hartwig Cross-Coupling

When the bond to be formed is between an aryl ring and a nitrogen (i.e., forming the aniline itself from an aryl halide), Palladium-catalyzed coupling is superior to nucleophilic aromatic substitution (


), especially for electron-neutral or electron-rich rings.
  • Catalyst System: Pd(OAc)₂ or Pd₂dba₃ with bulky phosphine ligands (BINAP, Xantphos, Buchwald Precatalysts).

  • Base: NaOtBu (strong) or Cs₂CO3 (mild).

Comparative Data: Synthetic Methods
FeatureReductive Amination (STAB)Buchwald-Hartwig CouplingDirect Alkylation (Alkyl Halide)
Bond Formed N-Alkyl (sp3-sp3)N-Aryl (sp2-sp2)N-Alkyl (sp3-sp3)
Selectivity High (Mono-alkylation dominant)High (Ligand controlled)Low (Risk of di-alkylation/quaternization)
Conditions Mild, Room Temp, Acidic/NeutralHigh Temp (>80°C), Basic, Inert AtmVariable, often requires base
Tolerance High (Acids, Nitriles, Halogens)Moderate (Base-sensitive groups issues)Low (Functional group interference)
Key Reagent NaBH(OAc)₃Pd-Catalyst / LigandAlkyl Halide / Base

Experimental Protocols

Protocol A: Selective Reductive Amination (Mono-N-Alkylation)

Objective: Synthesis of N-secondary aniline from primary aniline and aldehyde.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Aldehyde (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv, optional to catalyze imine formation)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve the aniline (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M concentration).
    
  • Acid Catalysis: If the reaction is sluggish (electron-poor aniline), add AcOH (1.0 equiv). Stir for 30–60 minutes at Room Temperature (RT) to ensure imine equilibrium.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may evolve slightly; ensure venting.

  • Monitoring: Stir at RT for 2–16 hours. Monitor via LC-MS or TLC. Look for the disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate).

Validation Check:

  • 1H NMR: Look for the diagnostic shift of the N-CH proton (typically

    
     3.0–4.0 ppm) and the disappearance of the aldehyde proton (
    
    
    
    9.0–10.0 ppm).
  • LC-MS: Confirm Mass [M+H]+.

Protocol B: Microsomal Stability Assay (Metabolic Liability Test)

Objective: Determine the intrinsic clearance (


) and identify N-dealkylation.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)

  • Test Compound (1 µM final conc.)

  • Phosphate Buffer (100 mM, pH 7.4)

Workflow:

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) and test compound in buffer at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At t=0, 5, 15, 30, and 60 mins, remove aliquots (50 µL).

  • Quench: Immediately add to ice-cold Acetonitrile (150 µL) containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Decision Logic for Synthesis

Use the following logic flow to determine the optimal synthetic route for your specific N-alkyl aniline target.

SyntheticLogic Start Target: N-Alkylated Aniline Q1 Is the Aniline Ring already formed? Start->Q1 Yes Substrate: Primary Aniline Q1->Yes Yes No Substrate: Aryl Halide + Amine Q1->No No (Need to couple N to Ring) Q2 Alkyl Source? Yes->Q2 Aldehyde Aldehyde/Ketone Q2->Aldehyde AlkylHalide Alkyl Halide Q2->AlkylHalide Reductive Reductive Amination (NaBH(OAc)3) Aldehyde->Reductive DirectAlk Direct Alkylation (Risk: Over-alkylation) AlkylHalide->DirectAlk Buchwald Buchwald-Hartwig Coupling (Pd) No->Buchwald Standard Ullmann Ullmann Coupling (Cu - High Temp) No->Ullmann Cost/Scale specific

Figure 2: Synthetic decision tree for N-alkyl aniline construction.

References

  • Kalgutkar, A. S. (2015).[3] "Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs." Current Medicinal Chemistry.

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Stepan, A. F., et al. (2011). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology.

  • Perrin, D. D. (1965). "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC.

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Foundational

An In-Depth Technical Guide to the Potential Biological Activity of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline

Introduction 3,5-Dimethyl-N-(2-phenoxypropyl)aniline is a novel chemical entity with a structure that suggests a range of potential biological activities. This molecule combines the features of a substituted aniline with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Dimethyl-N-(2-phenoxypropyl)aniline is a novel chemical entity with a structure that suggests a range of potential biological activities. This molecule combines the features of a substituted aniline with a phenoxypropylamine moiety, both of which are present in a variety of biologically active compounds. The 3,5-dimethylaniline component is a known industrial chemical, primarily used as an intermediate in the synthesis of dyes and pigments.[1][2][3] Notably, studies on 3,5-dimethylaniline have indicated potential neurotoxic effects, including the induction of oxidative stress in developing neurons.[4] Conversely, derivatives of N,N-dimethylaniline have been investigated as inhibitors of ferroptosis, a form of programmed cell death.[5]

The phenoxypropylamine scaffold is a common feature in many pharmacologically active compounds, with derivatives exhibiting a wide array of biological effects, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities.[6][7] Furthermore, phenylalkylamines are a well-established class of compounds that interact with serotonin receptors, often acting as agonists at the 5-HT(2A) receptor.[8]

Given the absence of published data on the specific biological activities of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline, this guide provides a comprehensive framework for its initial investigation. We will explore its potential pharmacological profile based on structure-activity relationships of its constituent chemical motifs and outline a detailed, logical progression of experiments to elucidate its biological function.

Hypothesized Biological Activities

Based on the structural components of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline, we can hypothesize several potential biological activities that warrant investigation:

  • Neuroactivity: The presence of the dimethylaniline group suggests potential interactions with the central nervous system. This could manifest as either neurotoxicity, as seen with 3,5-dimethylaniline itself[4], or as a modulatory effect on neuronal signaling pathways. The similarity of the overall structure to phenylalkylamines also points towards possible interactions with neurotransmitter receptors, such as serotonin receptors.[8]

  • Anticancer Activity: Phenoxy derivatives have been reported to possess anticancer properties.[6] The lipophilic nature of the molecule could facilitate its entry into cells, where it might interfere with cancer cell proliferation, survival, or metabolism. The potential for N,N-dimethylaniline derivatives to act as ferroptosis inhibitors also opens an avenue for investigation in cancer models where ferroptosis is a relevant cell death mechanism.[5]

  • Anti-inflammatory Activity: Phenoxy acetic acid derivatives have been shown to act as selective COX-2 inhibitors, a key target in inflammation.[7] It is plausible that 3,5-Dimethyl-N-(2-phenoxypropyl)aniline could exhibit similar anti-inflammatory properties by modulating inflammatory pathways.

  • Antimicrobial Activity: The phenoxy moiety is present in a number of compounds with antimicrobial effects.[6] Therefore, it is worthwhile to screen this novel compound for activity against a panel of pathogenic bacteria and fungi.

The following sections will detail a proposed workflow for systematically investigating these hypothesized activities.

Proposed Investigational Workflow

A logical and efficient approach to characterizing the biological activity of a novel compound involves a tiered screening process, starting with computational and in vitro assays and progressing to more complex cellular and potentially in vivo models.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Validation (Conditional) In Silico Prediction In Silico Prediction Receptor Binding Assays Receptor Binding Assays In Silico Prediction->Receptor Binding Assays Guide Target Selection Enzyme Inhibition Assays Enzyme Inhibition Assays In Silico Prediction->Enzyme Inhibition Assays Guide Target Selection General Cytotoxicity General Cytotoxicity Receptor Binding Assays->General Cytotoxicity Enzyme Inhibition Assays->General Cytotoxicity Neuronal Cell Viability Neuronal Cell Viability General Cytotoxicity->Neuronal Cell Viability Cancer Cell Line Proliferation Cancer Cell Line Proliferation General Cytotoxicity->Cancer Cell Line Proliferation Inflammatory Marker Expression Inflammatory Marker Expression General Cytotoxicity->Inflammatory Marker Expression Antimicrobial MIC Testing Antimicrobial MIC Testing General Cytotoxicity->Antimicrobial MIC Testing Signaling Pathway Analysis Signaling Pathway Analysis Neuronal Cell Viability->Signaling Pathway Analysis Oxidative Stress Measurement Oxidative Stress Measurement Neuronal Cell Viability->Oxidative Stress Measurement Cell Cycle Analysis Cell Cycle Analysis Cancer Cell Line Proliferation->Cell Cycle Analysis Animal Model of Disease Animal Model of Disease Signaling Pathway Analysis->Animal Model of Disease Oxidative Stress Measurement->Animal Model of Disease Cell Cycle Analysis->Animal Model of Disease

Caption: Proposed investigational workflow for 3,5-Dimethyl-N-(2-phenoxypropyl)aniline.

Experimental Protocols

Phase 1: In Silico and In Vitro Screening

1.1. In Silico Prediction of Biological Activity

  • Objective: To predict potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline using computational models.

  • Methodology:

    • Utilize software such as SwissTargetPrediction or similar platforms to predict potential protein targets based on 2D and 3D structural similarity to known ligands.

    • Employ ADMET prediction tools (e.g., SwissADME, pkCSM) to forecast pharmacokinetic properties and potential toxicities.

  • Rationale: This initial step helps to prioritize experimental assays and provides an early indication of the compound's drug-like properties.

1.2. Receptor Binding Assays

  • Objective: To determine if 3,5-Dimethyl-N-(2-phenoxypropyl)aniline binds to specific neurotransmitter receptors, with an initial focus on serotonin (5-HT) receptors.

  • Methodology:

    • Perform radioligand binding assays using cell membranes expressing various human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

    • Incubate the membranes with a known radioligand for the target receptor and varying concentrations of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Rationale: The structural similarity to phenylalkylamines suggests a potential interaction with serotonin receptors.[8] This assay will provide direct evidence of binding and receptor subtype selectivity.

1.3. Enzyme Inhibition Assays

  • Objective: To screen for inhibitory activity against key enzymes involved in inflammation and cancer.

  • Methodology:

    • COX-1/COX-2 Inhibition Assay: Utilize commercially available colorimetric or fluorometric assay kits to measure the inhibition of cyclooxygenase enzymes.

    • Kinase Inhibition Panel: Screen the compound against a panel of cancer-related protein kinases to identify potential anti-proliferative targets.

  • Rationale: The phenoxy moiety is present in known COX-2 inhibitors.[7] A broad kinase screen can uncover unexpected anticancer activities.

1.4. General Cytotoxicity Assessment

  • Objective: To determine the general cytotoxicity of the compound in a non-cancerous cell line.

  • Methodology:

    • Culture a non-cancerous human cell line (e.g., HEK293 or HaCaT) in a 96-well plate.

    • Treat the cells with a range of concentrations of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline for 24-72 hours.

    • Assess cell viability using an MTT or PrestoBlue assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) value.

  • Rationale: This provides a baseline for the compound's toxicity and helps to determine appropriate concentration ranges for subsequent cell-based assays.

Phase 2: Cellular Assays

2.1. Neuronal Cell Viability and Oxidative Stress

  • Objective: To evaluate the neurotoxic potential and its relationship with oxidative stress.

  • Methodology:

    • Culture a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.

    • Treat the cells with various concentrations of the compound.

    • Assess cell viability using a neuronal-specific viability assay (e.g., MAP2 staining).

    • Measure the production of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.

  • Rationale: This directly tests the hypothesis of neuroactivity, inspired by the known effects of 3,5-dimethylaniline.[4]

2.2. Cancer Cell Line Proliferation Assay

  • Objective: To screen for anti-proliferative activity against a panel of human cancer cell lines.

  • Methodology:

    • Select a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon).

    • Seed the cells in 96-well plates and treat with a dose-response of the compound.

    • After 72 hours, assess cell proliferation using a suitable assay (e.g., CyQUANT, SRB).

    • Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

  • Rationale: This is a standard initial screen for potential anticancer agents.

2.3. Anti-inflammatory Activity in Macrophages

  • Objective: To assess the compound's ability to suppress inflammatory responses in immune cells.

  • Methodology:

    • Culture a macrophage cell line (e.g., RAW 264.7).

    • Pre-treat the cells with the compound, followed by stimulation with lipopolysaccharide (LPS).

    • Measure the production of nitric oxide (NO) using the Griess reagent and the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

  • Rationale: This cellular model mimics an inflammatory response and allows for the assessment of the compound's potential anti-inflammatory effects.

2.4. Antimicrobial Minimum Inhibitory Concentration (MIC) Testing

  • Objective: To determine the minimum concentration of the compound that inhibits the growth of various microorganisms.

  • Methodology:

    • Use a broth microdilution method according to CLSI guidelines.

    • Test the compound against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic yeast.

    • The MIC is the lowest concentration of the compound that prevents visible growth.

  • Rationale: This is a standard and quantitative method for assessing antimicrobial activity.

Data Presentation

Assay Endpoint Hypothesized Outcome for Activity
Receptor Binding Ki (nM)Low nanomolar Ki for a specific receptor subtype.
Enzyme Inhibition IC50 (µM)Sub-micromolar IC50 for a target enzyme.
General Cytotoxicity IC50 (µM)High IC50 value (>50 µM).
Neuronal Viability IC50 (µM)Comparison with general cytotoxicity IC50.
ROS Production Fold ChangeDose-dependent increase or decrease in ROS.
Cancer Proliferation GI50 (µM)Low micromolar or nanomolar GI50 in specific cell lines.
Anti-inflammatory IC50 (µM)Inhibition of NO and cytokine production.
Antimicrobial MIC (µg/mL)Low MIC values against specific microbes.

Potential Signaling Pathway Involvement

Should the initial screens indicate significant activity in a particular area, mechanistic studies will be necessary. For instance, if the compound shows potent neuroactivity, investigating its impact on key signaling pathways will be crucial.

G Compound Compound 5-HT2A Receptor 5-HT2A Receptor Compound->5-HT2A Receptor Agonist/Antagonist PLC PLC 5-HT2A Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects

Caption: Hypothesized 5-HT2A receptor signaling pathway modulation.

Conclusion

3,5-Dimethyl-N-(2-phenoxypropyl)aniline represents a novel chemical scaffold with the potential for diverse biological activities. The structural motifs within the molecule provide a rational basis for investigating its effects in the areas of neuroactivity, cancer, inflammation, and infectious diseases. The systematic, multi-tiered approach outlined in this guide, from in silico prediction to targeted cellular and mechanistic studies, provides a robust framework for elucidating the pharmacological profile of this intriguing compound. The results of these investigations will not only characterize the biological function of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline but also contribute to a deeper understanding of the structure-activity relationships of substituted anilines and phenoxypropylamines.

References

  • CN1215720A - Process for production of 3,5-dimethyl aniline - Google Patents.
  • EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline - Google Patents.
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. Available at: [Link]

  • Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed. Available at: [Link]

  • A structural study of 2,4-dimethylaniline derivatives - PMC. Available at: [Link]

  • In Vitro and In Vivo Analysis of the Effects of 3,5-DMA and Its Metabolites in Neural Oxidative Stress and Neurodevelopmental Toxicity - PubMed. Available at: [Link]

  • Chemical structures of N,N-dimethylaniline derivatives and their fluorescent probes. Available at: [Link]

  • (PDF) MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article - ResearchGate. Available at: [Link]

  • Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3). - ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides - ResearchGate. Available at: [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed. Available at: [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - Frontiers. Available at: [Link]

  • ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. Available at: [Link]

  • Method for preparing 3,5-dimethyl aniline - Patsnap Eureka.

Sources

Exploratory

Technical Guide: Therapeutic Applications of Phenoxypropyl Aniline Derivatives

Executive Summary This technical guide analyzes the pharmacophore class of phenoxypropyl aniline derivatives , a structural scaffold optimized for high-affinity, subtype-selective antagonism of -adrenergic receptors (ARs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophore class of phenoxypropyl aniline derivatives , a structural scaffold optimized for high-affinity, subtype-selective antagonism of


-adrenergic receptors (ARs). While historically categorized alongside quinazoline-based antagonists (e.g., prazosin), this specific scaffold—exemplified by Silodosin —represents a leap in "uroselectivity," minimizing cardiovascular off-target effects.

This document details the structure-activity relationships (SAR) that govern their


-AR selectivity, provides a validated synthesis workflow, and explores emerging evidence linking this scaffold to ELK1 inactivation  in prostate cancer models, suggesting therapeutic utility beyond benign prostatic hyperplasia (BPH).

Molecular Architecture & SAR

The phenoxypropyl aniline scaffold is designed to bridge the orthosteric binding pocket of the GPCR. Its efficacy relies on a precise "Linker Rule" that distinguishes it from non-selective antagonists.

The Pharmacophore Triad

The molecule functions through three distinct structural domains:

  • The Aniline Head (Donor/Acceptor): Often fused into an indoline or similar bicyclic system (as in Silodosin), this moiety forms hydrogen bonds with key aspartate residues (e.g., Asp113) in the receptor's transmembrane domain.

  • The Phenoxypropyl Linker: A critical 3-carbon spacer. SAR studies indicate that shortening this to ethyl (2-carbon) drastically reduces affinity, while the phenoxy group provides essential hydrophobic stacking interactions within the receptor cleft.

  • ** The Tail Group:** Usually a substituted benzene or trifluoroethoxy moiety that confers subtype selectivity (

    
     vs. 
    
    
    
    ) by interacting with non-conserved residues at the extracellular loop regions.
Selectivity Ratios

The therapeutic advantage of this class is quantified by the affinity ratio between the prostate-dominant


 subtype and the vascular-dominant 

subtype.

Table 1: Comparative Selectivity Profiles (


 values) 
| Compound Class | Representative Drug | 

Affinity (nM) |

Affinity (nM) | Selectivity Ratio (

) | Clinical Impact | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenoxypropyl Aniline | Silodosin | 0.036 | 21.0 | ~583 | High Uroselectivity | | Sulfonamide | Tamsulosin | 0.22 | 3.2 | ~15 | Moderate Selectivity | | Quinazoline | Doxazosin | 0.50 | 0.60 | ~0.8 | Non-selective (Hypotension risk) | | Phenylpiperazine | Naftopidil | 3.7 | 2.0 | ~0.5 | Non-selective |

Data aggregated from radioligand binding assays [1][3].

Mechanism of Action: The Blockade

The primary therapeutic application (BPH/LUTS) relies on interrupting the Gq-coupled signaling cascade in prostate smooth muscle.

Signal Transduction Blockade

Upon binding norepinephrine, the


-AR activates the 

protein, stimulating Phospholipase C (PLC). This hydrolyzes

into

, triggering calcium release from the sarcoplasmic reticulum and causing smooth muscle contraction. Phenoxypropyl aniline derivatives act as inverse agonists or neutral antagonists , preventing this cascade and inducing smooth muscle relaxation in the bladder neck and prostate.

G cluster_0 Intracellular Cascade (Blocked) Drug Phenoxypropyl Derivative Receptor α1A-Adrenergic Receptor Drug->Receptor Antagonism (Block) Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates Ca Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Triggers Contraction Smooth Muscle Contraction Ca->Contraction Causes

Figure 1: Mechanism of Action. The drug blocks the receptor, preventing the Gq-PLC-IP3 cascade (dashed lines indicate the inhibited pathway).

Chemical Synthesis Protocol

The synthesis of high-purity phenoxypropyl aniline derivatives requires a convergent strategy. The following protocol describes the synthesis of a Silodosin-like analogue, focusing on the critical N-alkylation and reductive amination steps.

Reagents & Conditions
  • Key Intermediate A: 1-Acetyl-5-(2-aminopropyl)indoline-7-carbonitrile (The "Aniline" Head).

  • Key Intermediate B: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate (The "Phenoxypropyl" Linker precursor).

  • Solvents: Dimethyl sulfoxide (DMSO), tert-Butanol (

    
    -BuOH).
    
  • Catalysts: Sodium carbonate (

    
    ), Sodium borohydride (
    
    
    
    ).
Step-by-Step Workflow

Step 1: Linker Activation (Mesylation)

  • Dissolve 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and cool to 0°C.

  • Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir for 2 hours. Wash with brine, dry over

    
    , and concentrate to yield the mesylate (Intermediate B). Rationale: The hydroxyl group is a poor leaving group; mesylation activates it for nucleophilic attack.
    

Step 2: Convergent N-Alkylation

  • Dissolve Intermediate A (Aniline head) in

    
    -BuOH/DMSO (10:1 ratio).
    
  • Add

    
     (2.0 eq) and Intermediate B (1.1 eq).
    
  • Reflux at 85°C for 24 hours.

  • Critical Checkpoint: Monitor via HPLC for the disappearance of the secondary amine.

  • Cool and quench with water. Extract with ethyl acetate.

Step 3: Deprotection and Salt Formation

  • Hydrolyze the acetyl group using aqueous NaOH.

  • Purify the free base via column chromatography (Silica gel, DCM:MeOH 95:5).

  • Dissolve in isopropyl alcohol and add oxalic acid or tartaric acid to crystallize the salt. Rationale: Salt formation ensures stoichiometry and stability for biological testing.

Synthesis Start1 Phenoxy Ethanol Derivative Step1 Step 1: Mesylation (MsCl, Et3N, DCM) Start1->Step1 Start2 Indoline/Aniline Precursor Step2 Step 2: N-Alkylation (Na2CO3, DMSO, 85°C) Start2->Step2 Inter1 Activated Mesylate (Linker) Step1->Inter1 Inter1->Step2 Inter2 Protected Conjugate Step2->Inter2 Step3 Step 3: Hydrolysis & Salt Formation (NaOH -> Oxalic Acid) Inter2->Step3 Final Purified Phenoxypropyl Aniline Derivative Step3->Final

Figure 2: Convergent synthesis workflow for generating the active pharmaceutical ingredient.

Preclinical Validation: Self-Validating Protocols

To ensure scientific integrity, the synthesized derivative must undergo a Radioligand Binding Assay . This protocol is "self-validating" because it includes internal controls (non-specific binding) and reference standards.

Protocol: Competitive Binding Assay

Objective: Determine the inhibition constant (


) for 

-AR.
  • Membrane Preparation:

    • Use CHO cells stably expressing human

      
      -AR.
      
    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Total Binding: Incubate membranes (10 µg protein) with [3H]-Prazosin (0.2 nM) and vehicle.

    • Non-Specific Binding (NSB): Incubate membranes + [3H]-Prazosin + 10 µM Phentolamine (saturating concentration).

    • Test: Incubate membranes + [3H]-Prazosin + Test Compound (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

    • Calculation:

      
       is determined by non-linear regression.
      
    • Conversion: Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Validation Criteria:

  • Specific binding must be >70% of total binding.

  • Hill slope should be approximately -1.0 (indicating competitive antagonism).

Emerging Frontiers: Oncology & ELK1

While BPH is the established indication, recent research identifies a secondary therapeutic avenue for phenoxypropyl aniline derivatives in prostate cancer, distinct from the apoptosis mechanism of quinazolines.

ELK1 Inactivation

Unlike quinazolines (e.g., doxazosin) which induce apoptosis via TGF-


 signaling, Silodosin-like derivatives have been shown to downregulate ELK1 , a transcription factor downstream of the PKC/Raf-1/ERK pathway.
  • Mechanism: In AR-positive prostate cancer cells (e.g., LNCaP), Silodosin treatment reduces ELK1 phosphorylation.

  • Synergy: This inactivation sensitizes tumor cells to cytotoxic agents like gemcitabine , significantly enhancing cell death compared to chemotherapy alone [6][7].

  • Clinical Implication: This suggests a potential role for these derivatives as adjuvants in castration-resistant prostate cancer (CRPC) protocols, specifically to lower the required dose of cytotoxic drugs.

References

  • Tatemichi, S., et al. (2006). Alpha1-adrenoceptor subtype selectivity and organ specificity of silodosin (KMD-3213). Yakugaku Zasshi.[1][2] Link

  • Murata, S., et al. (2002). Stereoselective synthesis of KMD-3213, a novel alpha1A-adrenoceptor antagonist. Bioorganic & Medicinal Chemistry.[3] Link

  • Roehrborn, C. G., & Schwinn, D. A. (2004). Alpha1-adrenergic receptors and their inhibitors in lower urinary tract symptoms and benign prostatic hyperplasia.[3][4][5][6][7] The Journal of Urology.[8] Link

  • Kissei Pharmaceutical Co. (2008). Silodosin (Rapaflo) Prescribing Information. FDA Access Data. Link

  • Michel, M. C., et al. (2006). A comparative analysis of the binding properties of alpha1-adrenoceptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Kawahara, T., et al. (2016). Silodosin inhibits prostate cancer cell growth via ELK1 inactivation and enhances the cytotoxic activity of gemcitabine.[9] The Prostate.[1][2][4][10][11][12][13] Link

  • Inoue, S., et al. (2014). ELK1 promotes bladder cancer cell proliferation and migration via the AR-dependent pathway.[13] Cancer Science. Link

Sources

Foundational

Technical Nomenclature &amp; Structural Validation: 3,5-Dimethyl-N-(2-phenoxypropyl)aniline

The following technical guide provides an in-depth analysis of the IUPAC nomenclature, stereochemical implications, and structural validation for 3,5-Dimethyl-N-(2-phenoxypropyl)aniline . This document is structured for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the IUPAC nomenclature, stereochemical implications, and structural validation for 3,5-Dimethyl-N-(2-phenoxypropyl)aniline . This document is structured for pharmaceutical researchers requiring rigorous standardization for regulatory submission and intellectual property protection.

Structural Deconstruction & IUPAC Logic

Objective: To dissect the molecule into its constituent IUPAC components and validate the Preferred IUPAC Name (PIN) against the 2013 Recommendations (Blue Book).

The Core Hierarchy (Ring vs. Chain)

The molecule consists of two major structural domains connected by a secondary amine nitrogen:

  • Aromatic Domain: A benzene ring substituted with two methyl groups.

  • Aliphatic Domain: A propyl chain substituted with a phenoxy group.

Rule P-52.2.8 (Seniority of Parent Hydride): In IUPAC nomenclature, when choosing between a ring and a chain as the parent hydride for an amine, the ring is senior to the chain, provided they have the same number of principal characteristic groups (amines).[1][2]

  • Option A: Propan-1-amine (Chain parent).

  • Option B: Benzenamine (Ring parent, commonly "Aniline").[3][4]

Decision: The benzene ring is the senior parent.[1] Thus, the root name is Aniline (or Benzenamine).

Numbering and Substituent Ranking

Once "Aniline" is established as the parent:

  • Locant 1: The carbon atom of the benzene ring attached to the nitrogen is automatically position 1.[3]

  • Ring Substituents: The two methyl groups are at positions 3 and 5. ( Numbering 3,5 is lower than 2,6 or other combinations relative to the amine at 1).[5]

  • Nitrogen Substituent: The group attached to the nitrogen is a 2-phenoxypropyl group.

    • The propyl chain is numbered starting from the attachment point to the nitrogen (C1').

    • At C2' of the propyl chain, there is a phenoxy group (-O-C6H5).

Alphabetization and Assembly

Substituents are listed alphabetically to construct the full name:

  • D: Dimethyl (at positions 3,5 on the ring).

  • P: Phenoxypropyl (at position N).

Result: 3,5-Dimethyl-N-(2-phenoxypropyl)aniline.

Nomenclature Decision Logic (Visualization)

The following diagram illustrates the hierarchical decision-making process mandated by IUPAC P-rules.

NomenclatureLogic Start Analyze Structure: C17H21NO PFG Identify Principal Functional Group (Secondary Amine) Start->PFG Split Compare Carbon Skeletons PFG->Split Ring Ring: Benzene (Aniline) (Senior per P-52.2.8) Split->Ring Ring vs Chain Chain Chain: Propyl (Junior) Split->Chain Subst Assign Substituents Ring->Subst Final PIN: 3,5-Dimethyl-N-(2-phenoxypropyl)aniline Subst->Final Alphabetize: Dimethyl < Phenoxy

Caption: Figure 1. IUPAC hierarchy logic flow determining the seniority of the aniline parent structure over the propyl chain.

Stereochemical Criticality

Context: The "2-phenoxypropyl" substituent introduces a chiral center at the C2 position of the propyl chain. The IUPAC name provided in the prompt is achiral (unspecified), implying a racemate. For drug development, specifying the enantiomer is critical for efficacy and toxicity profiles.

Cahn-Ingold-Prelog (CIP) Priority Assignment

Focusing on the chiral center (C2 of the propyl chain):

  • Atom 1 (Highest): Oxygen (from Phenoxy group) - Atomic #8.

  • Atom 2: Carbon (C1 of propyl, attached to Nitrogen) - N is higher atomic # than C.

  • Atom 3: Carbon (C3 of propyl, Methyl group) - C attached to H.

  • Atom 4 (Lowest): Hydrogen.

Designation:

  • (R)-isomer: N-[(2R)-2-phenoxypropyl]-3,5-dimethylaniline.

  • (S)-isomer: N-[(2S)-2-phenoxypropyl]-3,5-dimethylaniline.

Experimental Protocols: Synthesis & Validation

Audience: Medicinal Chemistry & Analytical Development. Objective: To synthesize the target molecule and validate the structure using a self-validating NMR workflow.

Synthesis Strategy: Reductive Amination

The most robust route to avoid over-alkylation is the reductive amination of 3,5-dimethylaniline with 2-phenoxypropanal.

Reagents:

  • 3,5-Dimethylaniline (CAS: 108-69-0).[6]

  • 2-Phenoxypropanal (Aldehyde precursor).

  • Sodium Triacetoxyborohydride (STAB) - Reducing agent.

  • Dichloromethane (DCM) - Solvent.

Step-by-Step Protocol:

  • Imine Formation: Charge a reaction vessel with 3,5-dimethylaniline (1.0 eq) and 2-phenoxypropanal (1.1 eq) in DCM. Stir at room temperature for 1 hour under Nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.

  • Quench: Allow to warm to RT and stir for 12 hours. Quench with saturated NaHCO3 solution.

  • Extraction: Extract the aqueous layer with DCM (3x). Dry combined organics over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Structural Verification Workflow (NMR Logic)

The following table outlines the expected NMR signals that confirm the structure.

DomainSignal TypeChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Logic
Ring (Aniline) Ar-H (pos 2,6)~6.3 - 6.4Singlet (br)2HSymmetry of 3,5-substitution confirms meta-pattern.
Ring (Aniline) Ar-H (pos 4)~6.4 - 6.5Singlet1HDistinct from 2,6 protons.
Ring (Methyl) Ar-CH3~2.2Singlet6HIntegration of 6H confirms two equivalent methyls.
Linker N-CH2-~3.1 - 3.3Multiplet2HDiastereotopic due to adjacent chiral center.
Chiral Center -CH(OPh)-~4.5 - 4.7Multiplet1HDeshielded by Oxygen; key for chirality check.
Phenoxy Ar-H~6.9 - 7.3Multiplet5HCharacteristic monosubstituted benzene pattern.
Validation Logic Diagram

This workflow ensures the synthesized molecule matches the IUPAC name.

ValidationWorkflow Sample Purified Sample HNMR 1H NMR Analysis Sample->HNMR MS Mass Spec (HRMS) Calc: 255.16 Found: [M+H]+ Sample->MS SymCheck Check Symmetry: 2x Methyls (Singlet)? 3x Ar-H (2:1 ratio)? HNMR->SymCheck ChiralCheck Check Linker: Diastereotopic N-CH2? SymCheck->ChiralCheck Pass Confirm Structure Validated ChiralCheck->Confirm Pass MS->Confirm Mass Match

Caption: Figure 2. Analytical validation workflow utilizing NMR symmetry checks and Mass Spectrometry to confirm the 3,5-dimethyl substitution pattern.

Regulatory & Database Registration

For researchers submitting to the FDA or registering in chemical inventories (TSCA/REACH), the following identifiers are generated based on the validated structure.

  • Molecular Formula: C17H21NO

  • Molecular Weight: 255.36 g/mol

  • SMILES (Canonical): CC1=CC(=CC(=C1)NCC(C)OC2=CC=CC=C2)C

  • InChI String: InChI=1S/C17H21NO/c1-13-9-14(2)11-16(10-13)18-12-17(3)19-15-7-5-4-6-8-15/h4-11,17-18H,12H2,1-3H3

  • InChIKey: (Computed) InChIKey=... (Unique hash dependent on stereochemistry)

Note on CAS Registration: If this specific molecule is not yet indexed in CAS Common Chemistry, it would be classified under the "Benzenamine" family.

  • Index Name: Benzenamine, 3,5-dimethyl-N-(2-phenoxypropyl)-

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1][7] Royal Society of Chemistry.

  • Favre, H. A., & Powell, W. H. (2013). P-52.2.8 Selection between a ring and a chain as parent hydride.[2][7][8] In IUPAC Blue Book.[2][7]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 3,5-Dimethylaniline (Parent Structure). PubChem.[4][6] [Link][6]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Optimal Reaction Conditions for N-Alkylation of 3,5-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide to the N-alkylation of 3,5-dimethylaniline, a key transfor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the N-alkylation of 3,5-dimethylaniline, a key transformation in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fine chemicals. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles, enabling researchers to make informed decisions for reaction optimization.

Introduction: The Significance of N-Alkylated Anilines

N-alkylation of anilines is a fundamental C-N bond-forming reaction in organic synthesis. The resulting N-alkylanilines are prevalent structural motifs in numerous biologically active molecules and functional materials. 3,5-Dimethylaniline, in particular, serves as a versatile building block. The strategic placement of the methyl groups influences the electronic and steric properties of the aniline core, offering a unique scaffold for drug design and material science. The selective introduction of alkyl groups onto the nitrogen atom allows for the fine-tuning of properties such as basicity, lipophilicity, and receptor-binding affinity.

Mechanistic Considerations and Strategic Approaches

The N-alkylation of anilines can be achieved through several strategic approaches, each with its own mechanistic nuances, advantages, and limitations. Understanding these pathways is crucial for selecting the optimal conditions for a specific transformation.

Direct Alkylation with Alkyl Halides

The classical approach to N-alkylation involves the reaction of an aniline with an alkyl halide in the presence of a base. This is a nucleophilic substitution reaction (SN2) where the nitrogen atom of the aniline attacks the electrophilic carbon of the alkyl halide.

  • Causality behind Experimental Choices:

    • Base: A base is required to neutralize the hydrogen halide byproduct, driving the reaction to completion. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (Et₃N). The choice of base depends on the reactivity of the alkyl halide and the aniline. For less reactive systems, stronger bases may be necessary.

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), or acetone are typically used to dissolve the reactants and facilitate the SN2 reaction.

    • Overalkylation: A significant challenge with this method is the potential for overalkylation, leading to the formation of tertiary amines and even quaternary ammonium salts. This is because the mono-alkylated product is often more nucleophilic than the starting aniline. Using a molar excess of the aniline can help to mitigate this issue.

Reductive Amination

Reductive amination is a powerful and highly selective method for the synthesis of secondary amines. This two-step, one-pot process involves the reaction of an aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.

  • Causality behind Experimental Choices:

    • Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the imine in the presence of the carbonyl compound.[1]

    • pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without significantly reducing the nucleophilicity of the amine.

    • Advantages: This method offers excellent control over the degree of alkylation, largely avoiding the problem of overalkylation seen with alkyl halides.[1]

"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis

A more sustainable and atom-economical approach to N-alkylation utilizes alcohols as the alkylating agents.[2][3] This method, often referred to as "borrowing hydrogen" or "hydrogen autotransfer," involves a catalytic cycle where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the aniline. The hydrogen "borrowed" from the alcohol is then used to reduce the resulting imine.[2]

  • Causality behind Experimental Choices:

    • Catalyst: This transformation requires a catalyst capable of both dehydrogenation and hydrogenation. A variety of transition metal catalysts based on ruthenium, iridium, manganese, nickel, and iron have been developed for this purpose.[2][4][5]

    • Advantages: This method is environmentally friendly as the only byproduct is water.[3][6][7] It also avoids the use of stoichiometric activating reagents and generates less waste compared to traditional methods.

Buchwald-Hartwig Amination

While typically used for the formation of aryl-N bonds, the Buchwald-Hartwig amination can be adapted for N-alkylation, particularly for the synthesis of N-aryl, N-alkyl amines. This palladium-catalyzed cross-coupling reaction involves an aryl halide or triflate and an amine.[8][9]

  • Causality behind Experimental Choices:

    • Catalyst System: The reaction requires a palladium catalyst and a suitable phosphine ligand. The choice of ligand is crucial and depends on the specific substrates.[9]

    • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required.

    • Scope: This method is particularly useful for coupling challenging substrates that may not be amenable to other methods.[8]

Optimizing Reaction Conditions for 3,5-Dimethylaniline

The presence of two methyl groups at the 3 and 5 positions of the aniline ring in 3,5-dimethylaniline has a notable influence on its reactivity. These electron-donating groups increase the electron density on the nitrogen atom, making it more nucleophilic than aniline. This enhanced nucleophilicity can lead to faster reaction rates but also increases the propensity for overalkylation in direct alkylation methods.

Summary of Recommended Conditions

The following table provides a summary of recommended starting conditions for the N-alkylation of 3,5-dimethylaniline with different alkylating agents. These conditions are based on general principles and may require further optimization for specific substrates.

Alkylating AgentMethodCatalyst/ReagentsSolventTemperature (°C)Key Considerations
Benzyl Bromide Direct AlkylationK₂CO₃ (2 eq.)Acetonitrile80Use excess 3,5-dimethylaniline (2-3 eq.) to minimize dialkylation.
Butyraldehyde Reductive AminationNaBH(OAc)₃ (1.5 eq.)DichloromethaneRoom Temp.Maintain anhydrous conditions.
Benzyl Alcohol Borrowing HydrogenMn-pincer complex (cat.)[2]Toluene100-120Requires an inert atmosphere.
Aryl Halide Buchwald-HartwigPd₂(dba)₃/ligand, NaOtBuToluene/Dioxane80-110Requires careful selection of ligand and anhydrous, anaerobic conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key N-alkylation reactions of 3,5-dimethylaniline.

Protocol 1: N-Benzylation of 3,5-Dimethylaniline using Benzyl Bromide

This protocol describes a standard procedure for the direct N-alkylation of 3,5-dimethylaniline with benzyl bromide.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A 1. Add 3,5-dimethylaniline, K₂CO₃, and acetonitrile to a flask. B 2. Heat the mixture to 80 °C. A->B C 3. Add benzyl bromide dropwise. B->C D 4. Stir at 80 °C for 4-6 hours. C->D E 5. Monitor reaction by TLC. D->E F 6. Cool, filter, and concentrate. E->F G 7. Extract with ethyl acetate. F->G H 8. Purify by column chromatography. G->H

Caption: Workflow for N-benzylation of 3,5-dimethylaniline.

Materials:

  • 3,5-Dimethylaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylaniline (2.0 mmol, 1.0 eq.), anhydrous potassium carbonate (4.0 mmol, 2.0 eq.), and anhydrous acetonitrile (20 mL).

  • Heat the mixture to 80 °C with stirring.

  • Slowly add benzyl bromide (1.0 mmol, 0.5 eq. to favor mono-alkylation) dropwise to the reaction mixture.

  • Stir the reaction at 80 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-benzyl-3,5-dimethylaniline.

Protocol 2: Reductive Amination of 3,5-Dimethylaniline with Benzaldehyde

This protocol details a highly selective method for the synthesis of N-benzyl-3,5-dimethylaniline.

Workflow Diagram:

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification A 1. Dissolve 3,5-dimethylaniline and benzaldehyde in dichloromethane. B 2. Stir at room temperature for 30 min. A->B C 3. Add sodium triacetoxyborohydride. B->C D 4. Stir for 12-16 hours. C->D E 5. Quench with NaHCO₃ solution. D->E F 6. Extract and dry the organic layer. E->F G 7. Purify by column chromatography. F->G

Caption: Workflow for reductive amination.

Materials:

  • 3,5-Dimethylaniline

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3,5-dimethylaniline (1.0 mmol, 1.0 eq.) and anhydrous dichloromethane (10 mL).

  • Add benzaldehyde (1.1 mmol, 1.1 eq.) and stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-3,5-dimethylaniline.

Troubleshooting and Self-Validation

A successful protocol is a self-validating one. The following points are crucial for troubleshooting and ensuring the reliability of your results:

  • Reaction Monitoring: Consistent monitoring by TLC or GC-MS is essential to determine the optimal reaction time and to identify the formation of byproducts.

  • Purity of Reagents: The use of anhydrous solvents and high-purity reagents is critical, especially for moisture-sensitive reactions like reductive amination and Buchwald-Hartwig coupling.

  • Inert Atmosphere: For catalytic reactions involving air-sensitive reagents, maintaining an inert atmosphere (e.g., under nitrogen or argon) is paramount to prevent catalyst deactivation.

  • Characterization: Thorough characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is necessary to confirm its identity and purity.

Conclusion

The N-alkylation of 3,5-dimethylaniline is a versatile transformation that can be accomplished through various synthetic strategies. The choice of method depends on the desired product, the nature of the alkylating agent, and considerations of efficiency, selectivity, and sustainability. By understanding the underlying principles and carefully optimizing the reaction conditions, researchers can effectively synthesize a wide array of N-alkylated 3,5-dimethylaniline derivatives for applications in drug discovery and materials science.

References

  • Gour, J., Gatadi, S., Malasala, S., Yaddanpudi, M. V., & Nanduri, S. (2019). A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. The Journal of Organic Chemistry, 84(11), 7488–7494. [Link]

  • Kumar, A., & Sharma, S. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7468–7473. [Link]

  • Gour, J., Gatadi, S., Malasala, S., Yaddanpudi, M. V., & Nanduri, S. (2019). A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. The Journal of Organic Chemistry, 84(11), 7488-7494. [Link]

  • Kallmeier, F., Irrgang, T., & Kempe, R. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8, 1423. [Link]

  • Li, F., & Ma, D. (2020). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry, 44(1), 107-112. [Link]

  • Bayguzina, A. R., & Khusnutdinov, R. I. (2018). Catalytic N-Alkylation of Anilines. Russian Journal of General Chemistry, 88(13), 2825-2845. [Link]

  • Jaisinghani, H. G., & Khadilkar, B. M. (1999). Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation. Synthetic Communications, 29(21), 3693-3699. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Application

scaling up synthesis of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline for library screening

Application Note: High-Throughput Scale-Up Synthesis of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline Executive Summary This guide details the scalable synthesis of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline (and its regioisomers...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Scale-Up Synthesis of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline

Executive Summary

This guide details the scalable synthesis of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline (and its regioisomers) for pharmaceutical library screening. While direct alkylation is possible, this protocol prioritizes Reductive Amination using the Abdel-Magid method. This approach is selected for its high chemoselectivity, operational simplicity, and compatibility with automated liquid handling systems, making it the industry standard for generating secondary amine libraries.

Key Advantages of this Protocol:

  • Scalability: Validated from 100 mg (library scale) to 50 g (pilot scale).

  • Purity: Avoids bis-alkylation common in direct halide displacement.[1]

  • Purification: Utilizes a "column-free" salt precipitation method, essential for rapid library throughput.

Retrosynthetic Strategy & Mechanistic Logic

The target molecule is a lipophilic secondary amine. Two primary routes exist:

  • Route A: Nucleophilic Substitution (

    
    ) 
    
    • Reagents: 3,5-Dimethylaniline + 1-chloro-2-phenoxypropane.

    • Drawbacks: Secondary halides react sluggishly with anilines; high temperatures promote bis-alkylation (tertiary amine formation) and polymerization.

  • Route B: Reductive Amination (Recommended)

    • Reagents: 3,5-Dimethylaniline + 1-phenoxypropan-2-one (Phenoxyacetone).

    • Mechanism:[2][3][4][5] Formation of an iminium intermediate followed by in situ hydride transfer.

    • Regiochemistry Note: Reaction with phenoxyacetone yields the branched isomer (N-(1-phenoxypropan-2-yl)). If the linear isomer (N-(2-phenoxypropyl)) is strictly required, Route A must be used, but Route B is preferred for library generation due to higher success rates.

Selected Approach: Sodium Triacetoxyborohydride (STAB) mediated reductive amination.[2] STAB is mild enough to leave ketones unreduced while rapidly reducing the protonated imine species.

Reaction Pathway Diagram

ReactionPathway cluster_conditions Conditions Aniline 3,5-Dimethylaniline (Nucleophile) Imine Iminium Intermediate (Transient) Aniline->Imine Acid Cat. (AcOH) Ketone Phenoxyacetone (Electrophile) Ketone->Imine Product Target Secondary Amine (Free Base) Imine->Product Hydride Transfer STAB STAB (Reducing Agent) (Hydride Donor) STAB->Product Selectivity > Ketone cond Solvent: DCE or THF Temp: 20-25°C Time: 4-16h

Caption: Mechanistic flow of the Abdel-Magid reductive amination. The STAB reagent selectively reduces the iminium ion formed in situ.

Detailed Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[6]Mass/Vol (10g Scale)Role
3,5-Dimethylaniline 121.181.010.0 gLimiting Reagent
Phenoxyacetone 150.171.113.6 gCarbonyl Source
NaBH(OAc)3 (STAB) 211.941.526.2 gReducing Agent
Acetic Acid (Glacial) 60.051.15.5 g (5.2 mL)Catalyst
1,2-Dichloroethane (DCE) 98.96-200 mL (20V)Solvent

Note: For greener scale-up, DCE can be replaced with THF, though reaction times may increase.

Step-by-Step Procedure

Step 1: Imine Formation

  • Charge a 500 mL 3-neck round-bottom flask (RBF) with 3,5-Dimethylaniline (10.0 g) and DCE (150 mL).

  • Add Phenoxyacetone (13.6 g) followed by Acetic Acid (5.2 mL).

  • Stir at Room Temperature (20–25°C) for 30–60 minutes.

    • Insight: This pre-stir allows the equilibrium formation of the imine/iminium species.

Step 2: Reduction 4. Cool the mixture to 0°C (ice bath). Safety: STAB addition can be slightly exothermic. 5. Add Sodium Triacetoxyborohydride (STAB) (26.2 g) portion-wise over 20 minutes. 6. Remove the ice bath and allow the reaction to warm to room temperature. 7. Stir for 12–16 hours under Nitrogen atmosphere.

  • Monitoring: Check by LCMS. Target mass [M+H]+ = 256.2. Look for disappearance of aniline (MW 121).

Step 3: Quench & Workup 8. Cool to 0°C. Quench by slow addition of saturated NaHCO3 (100 mL). Stir vigorously for 30 mins until gas evolution ceases. 9. Transfer to a separatory funnel. Separate phases. 10. Extract aqueous layer with DCM (2 x 50 mL). 11. Combine organic layers, wash with Brine (100 mL), and dry over Na2SO4 . 12. Filter and concentrate in vacuo to yield the crude oil.

Purification: The "Salt Crash" Method

Chromatography is a bottleneck for scale-up. We utilize HCl salt formation to purify the secondary amine.

  • Dissolve the crude oil in Diethyl Ether or MTBE (100 mL).

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (25 mL, ~1.2 equiv).

  • A white precipitate (the HCl salt) will form immediately.

  • Stir for 30 minutes.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold Ether (2 x 20 mL) to remove unreacted ketone and non-basic impurities.

  • Result: High purity (>98%) 3,5-Dimethyl-N-(2-phenoxypropyl)aniline hydrochloride.

Workup & Purification Flowchart

WorkupFlow Reaction Reaction Mixture (DCE) Quench Quench: Sat. NaHCO3 (pH ~8-9) Reaction->Quench Extraction Phase Separation (Org: Product | Aq: Borate salts) Quench->Extraction Drying Dry (Na2SO4) & Concentrate Extraction->Drying SaltForm Add 4M HCl in Dioxane (Solvent: MTBE) Drying->SaltForm Filtration Filtration SaltForm->Filtration Final Final Product (HCl Salt) White Solid Filtration->Final Waste Filtrate Waste (Ketone, Impurities) Filtration->Waste

Caption: Purification workflow utilizing acid-base chemistry to isolate the target amine as a stable salt, avoiding column chromatography.

Process Safety & Handling (HSE)

  • 3,5-Dimethylaniline:

    • Hazard:[3][7][8] Toxic by inhalation, skin contact, and ingestion.[3] Known to cause Methemoglobinemia (impairs oxygen transport in blood).

    • Control: Handle only in a fume hood. Wear double nitrile gloves. If spilled on skin, wash immediately with soap and water; do not use ethanol (increases absorption).

  • Sodium Triacetoxyborohydride (STAB):

    • Hazard:[3][7][8] Water reactive. Evolves Hydrogen gas upon quenching.

    • Control: Keep dry.[3][8] Quench slowly in an open vessel to prevent pressure buildup.

  • 1,2-Dichloroethane (DCE):

    • Hazard:[3][7][8] Carcinogen and highly flammable.

    • Control: Use minimal volumes. For larger pilot scales (>100g), substitute with THF or Toluene.

Analytical Validation

Expected Data for HCl Salt:

  • Physical State: White to off-white crystalline solid.

  • LC-MS: Peak at m/z 256.2 [M+H]+ (Free base mass).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.5-10.0 (br s, 2H, NH2+).
      
    • 
       7.2-7.3 (m, 2H, Phenoxy Ar-H).
      
    • 
       6.9 (m, 3H, Phenoxy Ar-H).
      
    • 
       6.4 (s, 3H, Aniline Ar-H).
      
    • 
       4.1 (m, 1H, CH-O).
      
    • 
       3.9 (m, 2H, CH2-O).
      
    • 
       3.4 (m, 2H, N-CH2). Note: Shifted downfield due to salt.
      
    • 
       2.2 (s, 6H, Ar-CH3).
      
    • 
       1.3 (d, 3H, Aliphatic CH3).
      

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[9][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Tripathi, R. P. , et al. (2008). Direct Reductive Amination of Carbonyl Compounds with Amines using NaBH4. Journal of Chemistry, 5, 160-166.

  • Fisher Scientific. (2021). Safety Data Sheet: 3,5-Dimethylaniline.[3]

  • Common Organic Chemistry. (2023). Reductive Amination: Standard Conditions and Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Impurity Profiling for 3,5-Dimethyl-N-(2-phenoxypropyl)aniline

Status: Active Agent: Senior Application Scientist Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Impurity Profiles in Secondary Aniline Synthesis Executive Summary This guide addresses the synthesis and purification...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Impurity Profiles in Secondary Aniline Synthesis

Executive Summary

This guide addresses the synthesis and purification of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline , a critical intermediate often synthesized via reductive amination of 3,5-dimethylaniline with phenoxyacetone (1-phenoxypropan-2-one).

While alkylation (using halides) is a possible route, it is chemically inferior due to uncontrolled poly-alkylation. This guide assumes the industry-standard Reductive Amination route but addresses impurities common to both methods.

Part 1: The Impurity Landscape (Visualized)

Understanding where impurities originate is the first step to elimination. The diagram below maps the reaction pathway and the genesis of the four most common impurities.

ImpurityPathways SM1 3,5-Dimethylaniline (SM1) Imine Intermediate Imine (Schiff Base) SM1->Imine + SM2, -H2O SM2 Phenoxyacetone (SM2) SM2->Imine Imp_Alc Impurity A: 1-Phenoxy-2-propanol (Reduced Ketone) SM2->Imp_Alc Direct Reduction (Fast Hydride Attack) Product TARGET PRODUCT 3,5-Dimethyl-N-(2-phenoxypropyl)aniline Imine->Product + Hydride Source (NaBH(OAc)3) Imp_Tert Impurity B: Tertiary Amine (Over-Alkylation) Product->Imp_Tert + SM2 (Excess) Over-reaction Imp_Ox Impurity C: N-Oxide (Storage Artifact) Product->Imp_Ox Air Oxidation (Long-term storage)

Caption: Reaction pathway showing the genesis of Imine (intermediate), Alcohol (competitor), and Tertiary Amine (over-reaction).

Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: The "Ghost" Peak (Mass [M-2])

User Question: I see a persistent peak in my LC-MS with a mass of 253.3 Da (M-2). It elutes just before the product. What is it?

Diagnosis: This is the Schiff Base (Imine) Intermediate . In reductive amination, the amine and ketone condense to form an imine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 bond), which is then reduced to the amine (

bond). An [M-2] peak indicates the reduction step was incomplete.

Root Cause:

  • Insufficient Reducing Agent: You may have used exactly 1.0 equivalent of borohydride.

  • pH Mismatch: Sodium triacetoxyborohydride (STAB) requires a slightly acidic media to activate the imine, but too much acid can protonate the aniline, killing nucleophilicity.

  • Wet Solvents: Water hydrolyzes the imine back to starting materials, creating an equilibrium that never fully reduces.

Corrective Action:

  • Protocol Adjustment: Ensure you are using 1.2 to 1.4 equivalents of the reducing agent (e.g., NaBH(OAc)3).

  • The "Scavenger" Step: If the peak persists, add a small amount of acetic acid (1-2%) to the reaction mixture to catalyze the imine formation/reduction.

  • Dry Conditions: Use molecular sieves (4Å) in the reaction vessel to trap water generated during imine formation.

Issue 2: The "Heavy" Impurity (Mass ~389 Da)

User Question: I have a significant impurity eluting later than my product with a much higher molecular weight. It looks like the product + another phenoxypropyl chain.

Diagnosis: This is the Bis-Alkylated (Tertiary Amine) By-product . The secondary amine product is often more nucleophilic than the starting aniline (due to the electron-donating alkyl group). If free ketone is present, the product will react again.

Root Cause:

  • Excess Ketone: Using >1.1 equivalents of phenoxyacetone drives the reaction toward the tertiary amine.

  • Wrong Method: If you used direct alkylation (with 1-chloro-2-phenoxypropane), this impurity is unavoidable without strict control.

  • Mixing Issues: Localized high concentrations of ketone during addition.

Corrective Action:

  • Stoichiometry: Use a slight excess of the aniline (1.1 eq) rather than the ketone. It is easier to wash away unreacted aniline (using an acid wash) than to separate the tertiary amine.

  • Stepwise Addition: Add the reducing agent after the imine has formed (pre-stirring amine + ketone for 1 hour), or add the ketone slowly to the amine/reductant mixture.

Issue 3: The "Silent" Competitor (Phenoxypropanol)

User Question: My yield is low (50%), and I see a large peak early in the chromatogram that corresponds to the starting ketone's alcohol form.

Diagnosis: This is 1-Phenoxy-2-propanol . The reducing agent reduced the ketone before it could react with the amine.

Root Cause:

  • Reducing Agent Choice: Using Sodium Borohydride (NaBH4) is often too aggressive and reduces ketones rapidly.

  • Temperature: Reaction temperature was too high during reductant addition.

Corrective Action:

  • Switch Reagents: Use Sodium Triacetoxyborohydride (STAB) . It is less reactive toward ketones but highly selective for imines.

  • Protocol: If you must use NaBH4, form the imine first (reflux amine + ketone in MeOH for 2 hours), cool down, and then add NaBH4.

Part 3: Analytical Data & Identification

Use the table below to validate your LC-MS data.

Table 1: Impurity Reference Data (Based on Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid)

CompoundIdentityApprox.[1][2][3][4][5][6][7][8][9] RRT*ESI-MS (m/z)Key Characteristic
SM1 3,5-Dimethylaniline0.45122.2 [M+H]+Sharp peak, UV active
SM2 Phenoxyacetone0.60151.2 [M+H]+Often weak ionization
Impurity A 1-Phenoxy-2-propanol0.55153.2 [M+H]+Broad peak, -OH stretch in IR
Product Target Molecule 1.00 256.4 [M+H]+ Major Peak
Impurity B Imine Intermediate0.95254.4 [M+H]+[M-2] relative to product
Impurity C Tertiary Amine1.35390.5 [M+H]+Elutes late, very lipophilic

*RRT = Relative Retention Time (Product = 1.00)

Part 4: Troubleshooting Workflow (Decision Tree)

Follow this logic flow to resolve your specific purity issue.

TroubleshootingTree Start Identify Major Impurity Peak CheckMass Check Mass Difference vs Product (256 Da) Start->CheckMass MassM2 Mass is [M-2] (254 Da) CheckMass->MassM2 MassHigh Mass is High (~390 Da) CheckMass->MassHigh MassLow Mass is Low (<160 Da) CheckMass->MassLow ActionImine CAUSE: Incomplete Reduction ACTION: Add 0.5 eq NaBH(OAc)3 + 1% AcOH MassM2->ActionImine ActionTert CAUSE: Over-Alkylation ACTION: Restart. Use excess Aniline. Switch to STAB reagent. MassHigh->ActionTert ActionSM CAUSE: Quenched Reaction ACTION: Check solvent dryness. Verify Reagent Activity. MassLow->ActionSM

Caption: Decision matrix for rapid diagnosis of reaction mixtures based on LC-MS data.

References
  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[10] Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3,5-dimethylaniline and phenoxyacetone before handling, as aniline derivatives can be toxic.

Sources

Optimization

solving solubility issues of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline in assays

Topic: Solving Solubility & Assay Interference Issues Status: Active | Last Updated: February 21, 2026 Audience: Assay Development Scientists, Medicinal Chemists[1][2] The Solubility Profile: Understanding the "Crash" To...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility & Assay Interference Issues

Status: Active | Last Updated: February 21, 2026 Audience: Assay Development Scientists, Medicinal Chemists[1][2]

The Solubility Profile: Understanding the "Crash"

To solve solubility issues with 3,5-Dimethyl-N-(2-phenoxypropyl)aniline , you must first understand its physicochemical behavior.[1][2] This molecule is a lipophilic weak base .[1][2] Its structure—a secondary aniline core substituted with two methyl groups and a hydrophobic phenoxypropyl tail—creates a specific set of challenges in aqueous environments.

The Physicochemical Matrix
PropertyCharacteristicsImpact on Assay
Lipophilicity (LogP) High (>4.0 est.) The phenoxypropyl tail and dimethyl-aniline core drive the molecule out of water and onto plastic surfaces or into protein aggregates.[1][2]
pKa (Basicity) ~4.8 - 5.2 (Aniline) pH Dependent Solubility. At acidic pH (<4), the nitrogen is protonated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

), making it soluble.[1][2] At physiological pH (7.4), it is neutral and prone to immediate precipitation.[2]
Aggregation High Near its solubility limit, this compound forms colloidal aggregates that scatter light, causing false positives in optical assays (absorbance/fluorescence).[1][2]

Critical Protocol: Stock Preparation & Dilution

The #1 cause of assay failure for this compound is "Solvent Shock." Directly pipetting a high-concentration DMSO stock into a purely aqueous buffer causes local supersaturation.[1][2] The compound precipitates instantly, often forming invisible micro-crystals that degrade data quality.

Standard Operating Procedure (SOP): The Intermediate Dilution Step

Do NOT dilute directly from 10 mM Stock


 Assay Buffer.[1][2] Use an intermediate step to "step down" the hydrophobicity.
Step 1: Master Stock Preparation [1][2]
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1][2] Avoid ethanol, as it evaporates too quickly, altering concentrations.[2]

  • Concentration: 10 mM is standard.[1][2] If precipitation is visible, sonicate at 40°C for 10 minutes.[2]

  • Storage: Aliquot into amber glass vials (or cyclic olefin copolymer/COC plates). Avoid Polypropylene (PP) for long-term storage, as the phenoxypropyl tail will leach into the plastic.

Step 2: The "Step-Down" Dilution Scheme

Use this protocol to maintain kinetic solubility during assay setup.[1][2]

  • Prepare Intermediate Plate: Dilute 10 mM stock into a buffer containing 5-10% DMSO (or a cosolvent mix).

  • Equilibrate: Shake at 500 rpm for 5 minutes.

  • Final Assay Transfer: Transfer from the Intermediate Plate to the Final Assay Plate. This ensures the final DMSO concentration is <1% (tolerable for cells) while preventing the "shock" of 100% DMSO hitting 100% water.

Visualizing the Workflow

The following diagram illustrates the correct dilution pathway to prevent precipitation and plastic binding.

DilutionProtocol cluster_stock Storage Phase cluster_prep Preparation Phase cluster_assay Execution Phase Stock 10mM Master Stock (100% DMSO) Intermediate Intermediate Plate (100µM in 10% DMSO) Stock->Intermediate 1:100 Dilution (Prevents Shock) Precipitation PRECIPITATION RISK (Avoid Direct Path) Stock->Precipitation Direct Spike AssayWell Final Assay Well (1µM, <1% DMSO) Intermediate->AssayWell Final Transfer Buffer Assay Buffer (+ 0.01% Triton X-100) Buffer->Intermediate Precipitation->AssayWell Creates Artifacts

Figure 1: Optimized dilution workflow.[1][2] The "Intermediate Plate" acts as a solubility bridge, preventing the kinetic crash associated with direct spiking.

Assay Optimization Guide

If the standard dilution protocol still yields variable data, implement these specific modifications to the assay buffer.

A. Surfactant Addition (Critical for Phenoxypropyl Derivatives)

The hydrophobic tail of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline drives non-specific binding (NSB).[1][2]

  • Recommendation: Add 0.01% Triton X-100 or 0.05% Tween-20 to the assay buffer.[1][2]

  • Mechanism: Surfactants form micelles that sequester the hydrophobic tail, keeping the compound in solution without inhibiting its interaction with the target protein (provided the target is not a lipid membrane).

B. Carrier Proteins
  • Recommendation: Include 0.1% BSA (Bovine Serum Albumin) .[1][2]

  • Why: Albumin acts as a "sink" for lipophilic molecules, preventing them from sticking to the plate walls. Note: This lowers the free fraction of the drug.[3] You may need to calculate the free fraction if precise

    
     is required.
    
C. Plate Selection
  • Avoid: Standard Polystyrene (PS) or Polypropylene (PP) plates for low-concentration steps.[1][2]

  • Use: NBS (Non-Binding Surface) or Low-Binding microplates.[1][2] These are chemically treated to repel hydrophobic moieties.[1][2]

Troubleshooting FAQ

Q1: I see a fine precipitate immediately after adding the compound to PBS. Why? A: This is "Solvent Shock." The compound is hydrophobic.[4] When a droplet of DMSO stock hits PBS, the DMSO diffuses away faster than the compound can disperse, leaving the compound stranded in water where it crystallizes.

  • Fix: Use the Intermediate Dilution method (Section 2) or vortex the buffer while adding the compound (for larger volumes).

Q2: My IC50 values shift significantly between experiments. A: This usually indicates Non-Specific Binding (NSB) .[1][2] The compound is sticking to the pipette tips or the plate walls, reducing the actual concentration in the well.

  • Fix: Switch to Low-Binding plates and add 0.01% Triton X-100 to your buffer. Pre-soak pipette tips in buffer containing the compound (if feasible) or use low-retention tips.[1][2]

Q3: The compound is interfering with my fluorescence readout. A: At concentrations >10 µM, this compound likely forms colloidal aggregates that scatter light (quenching or false signal).

  • Fix: Measure the Dynamic Light Scattering (DLS) of the buffer. If aggregates are present, add 0.05% Tween-20 to break them up.[1][2] Alternatively, spin the plate at 1000 x g for 2 minutes before reading to settle precipitates.

Q4: Can I use acid to dissolve it? A: Yes, for stock preparation, but be careful. Acidifying the stock (e.g., 10 mM HCl) will protonate the aniline nitrogen, drastically increasing solubility. However, once you dilute this into a pH 7.4 assay buffer, the pH will rise, the molecule will deprotonate, and it may crash out again.

References

  • Sittampalam, G. S., et al. (Eds.).[1][2][5] (2004).[1][2][5][6] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5][6] [Link]

  • Di, L., & Kerns, E. H. (2015).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] (Focus on Solubility and Lipophilicity).

  • Waybright, T. J., et al. (2009).[1][2] "Increasing the Reliability of Assay Results: Optimization of DMSO Tolerance and Solubility." Journal of Biomolecular Screening. [Link]

  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for N-Substituted Anilines

Welcome to the technical support center for the purification of N-substituted anilines via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-substituted anilines via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific, yet common, class of compounds. N-substituted anilines, with their varying polarity and potential for hydrogen bonding, present unique purification hurdles. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and robust experimental protocols to streamline your optimization process.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems encountered during the recrystallization of N-substituted anilines, explaining the underlying causes and providing actionable solutions.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

This is one of the most frequent challenges, where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystal lattice.[1][2][3]

Primary Causes:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution faster than it can organize into a crystal lattice.[2][4]

  • Low Melting Point: The melting point of your N-substituted aniline is lower than the boiling point of the chosen solvent.[1][5] As the solution cools, it reaches a temperature where the compound is no longer soluble, but is still above its own melting point, causing it to separate as a liquid.[5]

  • Significant Impurities: High levels of impurities can disrupt the crystallization process and depress the melting point of the mixture, favoring oil formation.[1][5][6]

  • Inappropriate Solvent Polarity: A large mismatch in polarity between the solute and the solvent can sometimes lead to oiling out.[6]

Solutions & Optimization Strategies:

  • Re-heat and Dilute: Warm the flask to redissolve the oil.[1] Add a small amount of additional hot solvent (10-20% more volume) to slightly decrease the saturation level, then allow it to cool again, more slowly this time.[1][3][5]

  • Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization. After dissolving your compound in hot solvent, allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before moving it to an ice bath.[1][5]

  • Change the Solvent: Select a solvent with a lower boiling point, one that is well below the melting point of your compound.[7][8]

  • Induce Crystallization Above the "Oiling Out" Temperature: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.[1][3] Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.[1][4]

  • Use a Mixed Solvent System: If a single solvent isn't working, a mixed-solvent system can be highly effective. Dissolve the aniline in a minimal amount of a "good" hot solvent (in which it is very soluble), and then slowly add a "poor" hot solvent (in which it is less soluble) until the solution just begins to turn cloudy (turbid).[9][10] Add a drop or two of the "good" solvent to clarify the solution, and then cool slowly.[9][10]

Issue 2: No Crystals Form Upon Cooling

You've successfully dissolved your compound, but after cooling, the solution remains clear with no sign of precipitation.

Primary Causes:

  • Too Much Solvent: This is the most common reason for crystallization failure.[1] An excessive volume of solvent prevents the solution from becoming saturated upon cooling.[1][11]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[1] Crystal growth requires a nucleation event to begin.[1]

Solutions & Optimization Strategies:

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[1][3] Once you observe crystal formation at the surface, add a minimal amount of solvent back to redissolve, and then allow it to cool again. For volatile solvents, this can also be done on a rotary evaporator.[1]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[1][11]

    • Seed Crystals: Add a tiny crystal of the pure product to the cooled solution. This provides a template for further crystal growth.[1][4][11]

  • Drastic Cooling: If room temperature cooling is ineffective, place the flask in an ice-salt bath to achieve lower temperatures, which will further decrease the solubility of your compound.[1]

Issue 3: Very Low Yield of Recovered Crystals

After filtration, the amount of purified product is disappointingly small.

Primary Causes:

  • Excessive Solvent Use: As with the failure to form crystals, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[5][11]

  • Premature Crystallization: The compound crystallized out during a hot filtration step, getting trapped in the filter paper.[3][12]

  • Inappropriate Solvent Choice: The compound has significant solubility in the cold solvent, leading to product loss in the filtrate.[11]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, can redissolve the product.[11]

Solutions & Optimization Strategies:

  • Minimize Solvent: Always use the minimum amount of boiling solvent required to fully dissolve your crude product.[11]

  • Optimize Hot Filtration: To prevent premature crystallization, use a slight excess of solvent (10-15%) before the hot filtration step.[3][12] It is also crucial to pre-heat the funnel and receiving flask to keep the solution from cooling during transfer.[12] After filtration, boil off the excess solvent to reach the saturation point before cooling.[12]

  • Check the Mother Liquor: If you suspect high product loss, you can test the mother liquor (the filtrate). Dip a glass rod into the liquid and let the solvent evaporate; a significant solid residue indicates a high concentration of dissolved product.[5] You can attempt to recover this by concentrating the mother liquor and cooling for a second crop of crystals.

  • Use Ice-Cold Washing Solvent: Always wash your filtered crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.[11]

Frequently Asked Questions (FAQs)

Q1: How does the N-substituent on my aniline affect solvent choice?

A1: The N-substituent dramatically influences the molecule's overall polarity. The "like dissolves like" principle is your best guide.[7]

  • Alkyl Substituents (e.g., N-methylaniline, N,N-diethylaniline): These groups increase the non-polar character. Solvents like toluene, hexanes, or mixed systems like ethanol/water or ethyl acetate/hexanes are often good starting points.[12][13]

  • Aryl Substituents (e.g., Triphenylamine): Large, non-polar aryl groups make the compound significantly less polar. Toluene or toluene/hexane mixtures are often effective.

  • Acyl Substituents (e.g., Acetanilide): The amide functionality introduces polarity and hydrogen bonding capability. More polar solvents like ethanol or water can be excellent choices. Acetanilide itself is commonly recrystallized from water.[8][14]

Q2: What are the ideal characteristics of a recrystallization solvent?

A2: The perfect solvent meets four key criteria:[7][15]

  • High Solubility at High Temperature: The compound must be very soluble in the boiling solvent.[7][15]

  • Low Solubility at Low Temperature: The compound should be insoluble or sparingly soluble in the cold solvent to maximize recovery.[7]

  • Inertness: The solvent must not react with the compound being purified.[15]

  • Volatility: The solvent should have a relatively low boiling point (typically <100-110 °C) so it can be easily removed from the purified crystals.[7][16]

Q3: When should I use a mixed-solvent system?

A3: A mixed-solvent system is ideal when no single solvent has the desired solubility profile. You typically pair a solvent in which the aniline is highly soluble with a miscible "anti-solvent" in which the aniline is poorly soluble.[10][17] This technique allows for fine-tuning of the solvent's solvating power to achieve optimal crystallization.[9] Common pairs include ethanol/water, ethyl acetate/hexanes, and toluene/hexanes.[7][12]

Q4: My recrystallized product is still colored. How do I fix this?

A4: Colored impurities, often from oxidation in anilines, can be persistent.

  • Activated Charcoal: Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot, dissolved solution before filtration.[8] The charcoal adsorbs the colored impurities on its high surface area.[8] Be cautious, as using too much charcoal can also adsorb your desired product and reduce the yield.[5]

  • Column Chromatography: If recrystallization and charcoal treatment fail, the impurities may have a polarity very similar to your product, requiring purification by column chromatography.

Data & Protocols

Table 1: Properties of Common Recrystallization Solvents

This table provides a quick reference for selecting a starting solvent based on polarity and boiling point.

SolventBoiling Point (°C)Polarity Index (P')Notes for N-Substituted Anilines
Water10010.2Good for anilines with polar groups (e.g., acetanilides).[8][13]
Ethanol784.3 (avg.)A versatile, polar protic solvent suitable for a wide range of anilines.[8] Often used in mixed systems with water.[18]
Methanol655.1Similar to ethanol but more polar and has a lower boiling point.
Ethyl Acetate774.4Medium polarity; a good "soluble" solvent to pair with hexanes.[19]
Acetone565.1Medium polarity, low boiling point. Can be a good choice, but its high volatility requires care.[15]
Dichloromethane403.1Useful for less polar compounds, but its very low boiling point can be challenging.
Toluene1112.4Excellent for non-polar anilines, but its high boiling point can increase the risk of oiling out.[16]
Hexanes / Heptane69 / 98~0.1Very non-polar. Typically used as the "insoluble" or "poor" solvent in a mixed-solvent pair.[13]

Polarity Index values are approximate and can vary slightly based on the measurement scale.

Experimental Protocol: Small-Scale Solvent Screening

This protocol allows you to efficiently test several solvents to find the ideal candidate.

  • Preparation: Place approximately 20-30 mg of your crude N-substituted aniline into several small test tubes.

  • Room Temperature Test: To each tube, add 0.5 mL of a different candidate solvent. Agitate the tubes. If the solid dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent.

  • Hot Solubility Test: For the solvents that did not dissolve the solid at room temperature, heat the test tubes in a hot water or sand bath. Add the solvent dropwise, with agitation, until the solid just dissolves. Record the approximate volume needed.

  • Cooling Test: Allow the tubes with dissolved solid to cool slowly to room temperature, then place them in an ice bath for 10-15 minutes.

  • Observation: The ideal solvent is one that dissolves the compound when hot but produces an abundant quantity of crystals upon cooling.[7] Note any solvents that cause the compound to oil out.

Diagram: Logical Workflow for Solvent System Selection

This diagram illustrates the decision-making process for choosing and optimizing a recrystallization solvent system.

Recrystallization_Workflow cluster_single Single Solvent Path cluster_mixed Mixed Solvent Path cluster_troubleshoot Troubleshooting start Start: Crude N-Substituted Aniline solv_screen Perform Small-Scale Solvent Screening start->solv_screen single_found Ideal Single Solvent Found? solv_screen->single_found perform_single Perform Recrystallization with Minimum Hot Solvent single_found->perform_single Yes select_pair Select Miscible Pair: 1. Soluble Solvent ('Good') 2. Insoluble Solvent ('Poor') single_found->select_pair No observe_single Observe Outcome perform_single->observe_single success_single Success: Collect Pure Crystals observe_single->success_single Good Crystals oil_out_single Problem: 'Oiling Out' observe_single->oil_out_single Oil Forms no_xtal_single Problem: No Crystals Form observe_single->no_xtal_single No Precipitation ts_oil Troubleshoot Oiling Out: - Reheat & Dilute - Cool Slower - Change Solvent oil_out_single->ts_oil ts_no_xtal Troubleshoot No Crystals: - Reduce Solvent Volume - Scratch / Seed no_xtal_single->ts_no_xtal perform_mixed Dissolve in min. hot 'Good' Add hot 'Poor' to turbidity Clarify with 'Good' select_pair->perform_mixed observe_mixed Observe Outcome perform_mixed->observe_mixed success_mixed Success: Collect Pure Crystals observe_mixed->success_mixed Good Crystals oil_out_mixed Problem: 'Oiling Out' observe_mixed->oil_out_mixed Oil Forms oil_out_mixed->ts_oil ts_oil->perform_single Retry ts_no_xtal->perform_single Retry

Caption: Decision tree for selecting and troubleshooting a recrystallization solvent system.

References

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Sinopeg. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • California State University, Los Angeles. (n.d.). Recrystallization I. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Al-Mustaqbal University College. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]

  • Chemical Education Digital Library. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Polarity Indexes of the Solvents Used in this Study. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

Sources

Optimization

minimizing side reactions during phenoxypropyl group attachment

Ticket System ID: PPA-OPT-2024 Status: Active Operator: Senior Application Scientist Core Protocol & Mechanistic Foundation The Challenge: The Ambident Phenoxide & The Propyl Chain Attaching a phenoxypropyl group typical...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: PPA-OPT-2024 Status: Active Operator: Senior Application Scientist

Core Protocol & Mechanistic Foundation

The Challenge: The Ambident Phenoxide & The Propyl Chain

Attaching a phenoxypropyl group typically involves the alkylation of a phenol with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) or a propyl sulfonate. This is a Williamson Ether Synthesis, but it presents three specific failure modes distinct from simple methylation:

  • Elimination (E2): The propyl chain possesses

    
    -hydrogens. Strong bases or high temperatures can trigger dehydrohalogenation, yielding allyl species (e.g., allyl phenyl ether or substituted propenes) rather than the desired ether.
    
  • C-Alkylation: Phenoxide ions are ambident nucleophiles. While O-alkylation is kinetically favored, thermodynamic control or specific solvent effects can direct alkylation to the aromatic ring (ortho/para-C-alkylation).

  • Dimerization: When using symmetric linkers (e.g., 1,3-dibromopropane), the mono-alkylated product is also a nucleophile, leading to "double-ended" capping (Ph-O-(CH2)3-O-Ph).

Standard Operating Procedure (SOP-PPA-01)

Use this protocol as your baseline before optimization.

ParameterSpecificationRationale
Stoichiometry Phenol (1.0 eq) : Dihalide (3.0–5.0 eq)Critical: High excess of electrophile statistically suppresses dimerization (bis-ether formation).
Base

(2.0 eq) or

(1.5 eq)
Carbonates are mild enough to minimize E2 elimination but strong enough to deprotonate phenol (

).
Solvent Acetone (Reflux) or DMF (

)
Acetone: Mild, easy workup, good for kinetics. DMF: Promotes "naked" anion for difficult substrates but increases C-alkylation risk if too hot.
Catalyst KI or TBAI (0.1 eq)Finkelstein condition (in situ conversion of Cl/Br to I) accelerates

without increasing basicity.

Visualizing the Competition

The following diagram maps the competing pathways. Understanding this flow is critical for diagnosing side products.

ReactionPathways Phenol Phenol Substrate Phenoxide Phenoxide Anion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation (Base: K2CO3/Cs2CO3) O_Alkyl Target Ether (O-Alkylation) Phenoxide->O_Alkyl SN2 Attack (Kinetic Control) Solvent: DMF/Acetone C_Alkyl Ortho/Para-C-Alkyl (Side Reaction) Phenoxide->C_Alkyl Thermodynamic Control or Protic Solvents PropylHalide Propyl Dihalide (X-CH2-CH2-CH2-Y) Elimination Allyl Species (E2 Elimination) PropylHalide->Elimination High Temp / Strong Base (E2 Pathway) Dimer Bis-Phenoxy Dimer (Over-Alkylation) O_Alkyl->Dimer Reaction with 2nd Phenoxide

Caption: Mechanistic divergence in phenoxypropyl synthesis. Green path indicates the target SN2 workflow; red paths indicate failure modes (E2, C-alkylation, Dimerization).

Troubleshooting & FAQs (Ticket System)

Ticket #001: "I am seeing significant alkene formation (Elimination)."

User Observation: NMR shows vinylic protons (5.0–6.0 ppm). Yield of ether is low.[1] Root Cause: The base is too strong or the temperature is too high. Propyl halides are prone to E2 elimination because the


-protons are accessible.
Corrective Action: 
  • Switch Base: If using

    
     or 
    
    
    
    , switch to
    
    
    or
    
    
    . Hydrides and alkoxides are strong bases that promote E2. Carbonates are nucleophilic-compatible bases.
  • Lower Temperature: E2 elimination has a higher activation energy than

    
    . Reducing temp from 
    
    
    
    to
    
    
    (or even RT) favors substitution [1].
  • Change Leaving Group: If using a propyl iodide, it is very reactive but also unstable. Use a propyl bromide with a catalytic amount of KI (Finkelstein conditions) to generate the iodide in situ, keeping the concentration of the highly reactive species low.

Ticket #002: "My product is a mixture of O- and C-alkylated isomers."

User Observation: Product mixture contains ring-substituted phenols (often ortho-substitution).[2] Root Cause: "Solvent Cage" effect. In protic solvents (alcohols) or non-polar solvents, the phenoxide oxygen is shielded by hydrogen bonding or tight ion-pairing, leaving the carbon ring sites (ortho/para) as the available nucleophiles. Corrective Action:

  • Solvent Switch: Move to polar aprotic solvents (DMF, DMSO, NMP). These solvents solvate the metal cation (

    
    , 
    
    
    
    ) effectively, leaving the phenoxide oxygen "naked" and highly nucleophilic, which overwhelmingly favors O-alkylation [2].
  • The "Cesium Effect": Use Cesium Carbonate (

    
    ).[3] The large ionic radius of Cesium creates a "loose" ion pair with phenoxide, maximizing the nucleophilicity of the oxygen atom [3].
    
Ticket #003: "I'm getting the bis-phenoxy dimer (Ph-O-C3-O-Ph)."

User Observation: Mass spec shows a molecular weight roughly double the expected intermediate. Root Cause: Statistical probability. Once the mono-bromide is formed (Ph-O-(CH2)3-Br), it is still an electrophile. If the concentration of phenol is high relative to the dihalide, the second reaction occurs. Corrective Action:

  • Invert Stoichiometry: Do not use 1:1 equivalents. Use 3.0 to 5.0 equivalents of the dihalide (1,3-dibromopropane).

  • Reverse Addition: Add the phenoxide solution dropwise into a solution of the dihalide. This ensures the phenoxide always encounters a large excess of dihalide, favoring mono-substitution.

Advanced Optimization Logic

Use this decision tree to select the optimal conditions for your specific substrate.

OptimizationFlow Start Start: Phenoxypropyl Attachment CheckLinker Is the linker a 1,3-Dihalide? Start->CheckLinker DimerRisk High Dimerization Risk CheckLinker->DimerRisk Yes CheckBase Is the Phenol sterically hindered or electron-deficient? CheckLinker->CheckBase No (Monohalide) StoichAction Action: Use 3-5 eq. Dihalide + Dropwise Addition DimerRisk->StoichAction StoichAction->CheckBase StrongCond Use Cs2CO3 / DMF (Cesium Effect) CheckBase->StrongCond Yes (Low Reactivity) MildCond Use K2CO3 / Acetone (Standard) CheckBase->MildCond No (Normal Reactivity) CheckSide Side Reaction Detected? StrongCond->CheckSide MildCond->CheckSide ElimFix Issue: Elimination Fix: Lower Temp, Weaker Base CheckSide->ElimFix Alkene Found CAlkylFix Issue: C-Alkylation Fix: Switch to DMF/DMSO CheckSide->CAlkylFix Ring Alkyl Found

Caption: Decision matrix for optimizing reaction conditions based on substrate properties and observed side products.

Data Summary: Solvent & Base Effects

SystemRate (

)
O/C SelectivityElimination RiskRecommended For
NaH / THF HighModerateHigh Only unreactive phenols; requires low temp.
K2CO3 / Acetone LowHighLow Standard substrates; scale-up friendly.
K2CO3 / DMF HighVery HighModerateSluggish reactions; hindered phenols.
Cs2CO3 / MeCN HighExcellent LowHigh-value intermediates; maximizing yield.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Kornblum, N., Seltzer, R., & Haberfield, P. (1963). Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Dielectric Factor. Journal of the American Chemical Society, 85(8), 1148–1154. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, Cesium Carbonate). Wiley. (Discusses the "Cesium Effect" in etherification).

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the "Cesium Effect". The Journal of Organic Chemistry, 52(19), 4230–4234. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Aniline Alkylation Reactions

Welcome to the technical support center for aniline alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conver...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aniline alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates. The following question-and-answer format addresses specific experimental challenges with in-depth explanations and actionable protocols.

Section 1: Catalyst-Related Issues

Low catalyst activity or stability is a primary suspect in underperforming alkylation reactions. This section explores common catalyst failures and how to diagnose them.

Q1: My conversion rate is low, and I suspect a catalyst issue. What are the common causes of catalyst deactivation?

A1: Catalyst deactivation in aniline alkylation can stem from several factors, depending on whether your catalyst is homogeneous or heterogeneous.

For heterogeneous catalysts , such as zeolites or palladium on carbon (Pd/C), the primary causes are:

  • Coke Deposition: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites. This is a known issue with zeolite catalysts like NaY in reactions with methanol.[1][2]

  • Poisoning: Impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites. Lewis bases, such as the aniline itself or byproducts, can poison Lewis acid sites on the catalyst.[3][4] Sulfur compounds are notorious poisons for metal catalysts like palladium.

  • Sintering: At high temperatures, the fine metal particles of a supported catalyst (like Pd/C) can agglomerate, reducing the active surface area.

For homogeneous catalysts , such as metal pincer complexes or other organometallic compounds, deactivation pathways include:

  • Ligand Degradation: The organic ligands that stabilize the metal center can decompose under the reaction conditions, leading to the precipitation of the active metal.

  • Formation of Inactive Species: The catalyst can convert into a stable, catalytically inactive complex. For example, the formation of a strong complex between aniline and a Lewis acid catalyst like AlCl₃ deactivates the catalyst and prevents Friedel-Crafts type reactions.[4][5][6]

Q2: I'm observing over-alkylation (di- and tri-alkylation) which lowers the yield of my desired mono-alkylated product. How can I improve selectivity?

A2: The formation of multiple alkylation products is a common challenge because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards further alkylation.[7][8] Here are several strategies to enhance selectivity for the mono-alkylated product:

  • Adjust Stoichiometry: Use a high molar ratio of aniline to the alkylating agent. This increases the statistical probability that the alkylating agent will react with the more abundant starting aniline rather than the mono-alkylated product.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes favor mono-alkylation, as the activation energy for the second alkylation may be higher. However, for some systems, specific temperature ranges are critical for N-alkylation over C-alkylation. For instance, with certain zeolite catalysts, temperatures between 250°C and 350°C are optimal for selective N-alkylation.[9]

  • Catalyst Choice: The choice of catalyst can significantly influence selectivity. Some catalysts, due to steric hindrance or electronic effects, may inherently favor mono-alkylation. For example, certain manganese pincer complexes have shown high selectivity for mono-N-alkylation with no observed N,N-dialkylation.[10]

  • Gradual Addition of Alkylating Agent: Adding the alkylating agent slowly over the course of the reaction can help maintain a low concentration of it, thereby reducing the likelihood of over-alkylation.

Section 2: Substrate and Reagent Integrity

The purity and handling of your starting materials are critical for a successful reaction. Contaminants can inhibit the catalyst or participate in unwanted side reactions.

Q3: My reaction is sluggish from the start. Could my aniline or alkylating agent be the problem?

A3: Absolutely. The purity of both the aniline and the alkylating agent is paramount.

  • Aniline Purity: Aniline is susceptible to oxidation, which can produce colored impurities and byproducts that may interfere with the reaction. The presence of water can also be detrimental, especially if the catalyst or alkylating agent is water-sensitive.[11][12] For instance, water can hydrolyze some alkylating agents or inhibit the reaction over certain catalysts like niobic acid.[11]

  • Alkylating Agent Integrity: Alkylating agents, particularly alkyl halides, can degrade over time. They can undergo hydrolysis if exposed to moisture or elimination reactions if stored improperly. It's crucial to use a pure, and often freshly distilled, alkylating agent.

Q4: What are the critical purity parameters for my reagents and solvent, and how do I prepare them?

A4: The most critical parameter is the absence of water and oxygen.

Recommended Purification and Preparation Protocols:

Reagent/SolventCommon ImpuritiesRecommended Purification Protocol
Aniline Oxidation products, water, nitrobenzene1. Distillation: Perform vacuum distillation from zinc dust to remove oxidation products.[13] 2. Extraction: For removal of certain impurities, an acidic wash can be performed, followed by basification and extraction.[14]
Solvents (e.g., THF, Toluene) Water, peroxides1. Drying: Reflux over a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene) and distill under an inert atmosphere. 2. Degassing: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
Alkyl Halides Acidic impurities (HX), water, elimination byproducts1. Washing: Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acid, then with water, and finally with brine. 2. Drying: Dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). 3. Distillation: Distill under reduced pressure if necessary.

Section 3: Reaction Conditions and Monitoring

Optimizing reaction parameters and accurately monitoring the reaction's progress are key to achieving high conversion.

Q5: My reaction seems to stop at partial conversion. How can I determine the cause?

A5: When a reaction stalls, it's often due to catalyst deactivation, reagent depletion, or reaching equilibrium. A kinetic study is the best way to diagnose the issue.

Experimental Protocol: Reaction Progress Monitoring

  • Setup: Assemble the reaction under your standard conditions in a vessel that allows for sampling at regular intervals.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), carefully withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a prepared vial containing a suitable solvent and an internal standard. This stops the reaction in the sample.

  • Analysis: Analyze the quenched samples using an appropriate technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[15][16][17][18]

  • Plotting: Plot the concentration of aniline, the alkylated product, and any major byproducts against time.

Interpreting the Results:

  • Gradual Slowing to a Plateau: This is typical behavior as reactant concentrations decrease. If the plateau is below the expected conversion, you may be facing catalyst deactivation or an unfavorable equilibrium.

  • Initial Rate Followed by a Sharp Stop: This strongly suggests rapid catalyst death.

  • No Reaction from the Start: This points to a fundamental issue with one of the reagents, the catalyst, or the reaction conditions (e.g., temperature being too low).

Q6: I am not sure if my reaction is working at all. What analytical techniques are best for monitoring aniline alkylation?

A6: Several techniques are well-suited for monitoring these reactions. The best choice depends on the specific molecules involved and the information you need.

Analytical TechniqueAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Fast, simple, and inexpensive for qualitative monitoring.Not quantitative; can be difficult to resolve similar compounds.
Gas Chromatography (GC) Excellent for quantitative analysis of volatile and thermally stable compounds. A Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds like anilines.[15]Not suitable for thermally labile compounds; may require derivatization.[16]
High-Performance Liquid Chromatography (HPLC) Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones.[16][18] Excellent for quantitative analysis.[17]Can be more time-consuming and expensive than GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis without extensive calibration.[18]Lower sensitivity compared to GC and HPLC; requires more expensive equipment.

Section 4: Troubleshooting Workflow and Diagrams

A systematic approach is crucial for efficient troubleshooting. The following diagrams illustrate a logical workflow for diagnosing low conversion rates.

Troubleshooting Decision Tree

This diagram provides a step-by-step guide to identifying the root cause of low conversion.

TroubleshootingWorkflow start Low Conversion Observed check_reagents Verify Reagent Purity & Integrity (Aniline, Alkylating Agent, Solvent) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_catalyst Investigate Catalyst Activity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions (Temp, Time, Mixing, Atmosphere) conditions_ok Conditions Optimal? check_conditions->conditions_ok reagent_ok->check_catalyst Yes purify_reagents Purify/Replace Reagents (Distill, Dry, Degas) reagent_ok->purify_reagents No catalyst_ok->check_conditions Yes test_catalyst Test Catalyst Activity (Control Reaction, Characterization) catalyst_ok->test_catalyst No optimize_conditions Optimize Conditions (Temp Screen, Time Course) conditions_ok->optimize_conditions No success Problem Solved conditions_ok->success Yes, Re-evaluate Hypothesis purify_reagents->start Re-run test_catalyst->start Re-run optimize_conditions->start Re-run

Caption: A workflow for troubleshooting low conversion.

Reaction Pathway: Desired vs. Side Reactions

Understanding potential side reactions is key to improving selectivity.

ReactionPathways cluster_main Reaction Pathways Aniline Aniline (Ar-NH2) MonoAlkylated Desired Product (Ar-NHR) Aniline->MonoAlkylated + Catalyst CAlkylated C-Alkylation (R-Ar-NH2) Aniline->CAlkylated [High Temp] (Zeolite Catalyst) AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->MonoAlkylated + Catalyst DiAlkylated Over-alkylation (Ar-NR2) AlkylatingAgent->DiAlkylated [Excess R-X] (More Nucleophilic) AlkylatingAgent->CAlkylated [High Temp] (Zeolite Catalyst) MonoAlkylated->DiAlkylated [Excess R-X] (More Nucleophilic)

Caption: Desired N-alkylation vs. common side reactions.

References

  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. Available at: [Link]

  • Mechanism of aniline alkylation with methanol. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Catalytic N-Alkylation of Anilines. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved February 20, 2026, from [Link]

  • Bähn, S., et al. (2011). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Chemical Communications, 47(45), 12295-12297. Available at: [Link]

  • Chang, C. D., et al. (1990). Selective N-alkylation of aniline in the presence of zeolite catalysts. U.S. Patent No. 4,902,836.
  • Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Frank, B., et al. (2005). N-alkylation of aniline with ethanol over an industrial niobic acid catalyst - Influence of water formation on kinetics and selectivity. Applied Catalysis A: General, 279(1-2), 213-220. Available at: [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (2024). RSC Publishing. Retrieved February 20, 2026, from [Link]

  • Alkylation of aniline with a lactone in the presence of water. (1979). Google Patents.
  • Why doesn't aniline undergo Friedel-Crafts alkylation? (2017). Chemistry Stack Exchange. Retrieved February 20, 2026, from [Link]

  • Process for the selective alkylation of an aniline. (1983). Google Patents.
  • Reactions of anilines. (2025). Filo. Retrieved February 20, 2026, from [Link]

  • Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. Available at: [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Can aniline react with water? (2021). Quora. Retrieved February 20, 2026, from [Link]

  • Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. (1969). Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Reactions of Aniline. (2024). Chemistry Steps. Retrieved February 20, 2026, from [Link]

  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (2015). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Aniline purification method. (2020). Google Patents.
  • Bechtold, T., et al. (2016). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 6, 32783. Available at: [Link]

  • Aniline. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline

This guide serves as a technical reference for the characterization of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline , a secondary aromatic amine often encountered as a synthetic impurity or a structural analogue in forensic a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the characterization of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline , a secondary aromatic amine often encountered as a synthetic impurity or a structural analogue in forensic and pharmaceutical analysis.[1][2]

The following content compares the performance of Electron Ionization (EI-GC/MS) versus Electrospray Ionization (ESI-LC/MS/MS) , providing mechanistic insights into fragmentation pathways to differentiate this compound from its positional isomers.

Executive Summary

Objective: To evaluate the fragmentation efficiency and structural elucidation capabilities of EI (70 eV) and ESI (+) MS/MS for 3,5-Dimethyl-N-(2-phenoxypropyl)aniline.

Verdict:

  • EI-GC/MS is superior for fingerprinting and library matching, producing a rich spectrum of low-mass diagnostic ions (m/z 77, 105, 120).[1][2]

  • ESI-LC/MS/MS is superior for trace quantification and molecular weight confirmation , dominated by the protonated molecule

    
     and specific product ions (m/z 162, 122) derived from neutral losses.[1][2]
    
Chemical Identity
PropertyDetail
Compound Name 3,5-Dimethyl-N-(2-phenoxypropyl)aniline
Formula

Exact Mass 255.1623 Da
Structure Type Secondary Amine / Aryl Ether
Key Isomers N-(3-phenoxypropyl) analogue (Linear); 2,4-Dimethyl positional isomers

Technique Comparison: EI vs. ESI

The choice of ionization source drastically alters the fragmentation landscape.[2] The table below compares the observed spectral signatures.

FeatureAlternative A: EI-GC/MS (70 eV) Alternative B: ESI-Q-TOF (CID)
Molecular Ion

(m/z 255) - Moderate Intensity

(m/z 256) - Dominant Base Peak
Primary Fragmentation Radical-induced

-cleavage and inductive cleavage.[1][2]
Charge-remote fragmentation and neutral losses.[1][2]
Key Diagnostic Ions m/z 120/121 (Xylidine moiety)m/z 77 (Phenyl)m/z 134 (Imine fragment)m/z 162 (Loss of Phenol)m/z 122 (3,5-Dimethylaniline core)
Isomer Differentiation High. Distinct retention times and low-mass ion ratios distinguish branched vs. linear alkyl chains.[1][2]Medium. Requires

or high collision energy (CE) to distinguish positional isomers.[1][2]
Sensitivity ng/mL range (Splitless)pg/mL range (MRM mode)

Deep Dive: Fragmentation Mechanics

Understanding the causality of bond breaking is essential for validating the compound's identity.[2]

Electron Ionization (EI) Pathway

In EI, the radical cation


 is formed.[2] The fragmentation is driven by the stability of the resulting carbocations and radicals.[2]
  • 
    -Cleavage (Dominant):  The radical site on the nitrogen triggers cleavage of the C-C bond adjacent to the nitrogen.[2]
    
    • Mechanism:[1][2][3][4]

      
      [1][2]
      
    • Result:m/z 134 .

  • C-N Bond Cleavage: Direct cleavage generates the xylidine radical or cation.[1][2]

    • Result:m/z 120 (3,5-dimethylanilino radical) or m/z 121 (cation).[1][2]

  • Phenoxy Cleavage: The ether linkage is labile.[1][2]

    • Result:m/z 77 (

      
      ) and m/z 94  (
      
      
      
      ).[1][2]
ESI-MS/MS Pathway (Collision Induced Dissociation)

In ESI, the even-electron


 ion (m/z 256) fragments via neutral losses.[1]
  • Loss of Phenol (

    
    ):  Protonation often migrates to the ether oxygen or the nitrogen assists in eliminating the phenoxy group.[2]
    
    • Transition:

      
       (Loss of 94 Da).[2]
      
    • Structure:

      
       (Allyl-aniline derivative).[1][2]
      
  • C-N Cleavage:

    • Transition:

      
       (Protonated 3,5-dimethylaniline).[1][2]
      
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive pathways for the protonated species (ESI mode), which is critical for designing MRM (Multiple Reaction Monitoring) transitions in drug development.

Fragmentation Precursor Precursor [M+H]+ m/z 256.16 TS_A H-Shift / Rearrangement Precursor->TS_A Proton Migration Frag_122 Fragment Ion [3,5-Dimethylaniline+H]+ m/z 122.09 Precursor->Frag_122 Inductive Cleavage Frag_162 Fragment Ion [M - PhOH]+ m/z 162.12 TS_A->Frag_162 Elimination Neutral_PhOH Neutral Loss: PhOH (94 Da) TS_A->Neutral_PhOH Neutral_Ether Neutral Loss: C9H10O (134 Da) Frag_122->Neutral_Ether Frag_105 Fragment Ion [Dimethylphenyl]+ m/z 105.07 Frag_122->Frag_105 - NH3 (17 Da)

Figure 1: ESI-MS/MS fragmentation logic showing the primary neutral loss of phenol (m/z 162) and formation of the aniline core (m/z 122).[1]

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating internal standards.

Protocol A: GC-MS (Fingerprinting & Impurity Profiling)

Applicability: Identification of synthesis by-products and isomeric differentiation.[1][2]

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Ethyl Acetate.[1][2]

    • Derivatization (Optional but Recommended): Add 50 µL TFAA (Trifluoroacetic anhydride) to improve peak shape of the secondary amine.[2] Incubate at 60°C for 20 min. Note: This shifts the molecular ion by +96 Da.[2]

  • GC Parameters:

    • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm).[1][2]

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
  • MS Parameters:

    • Source Temp: 230°C; Quad Temp: 150°C.[1][2]

    • Scan Range: m/z 40–350.[1][2]

  • Self-Validation Check:

    • Monitor the ratio of m/z 77 to m/z 91. If m/z 91 (Tropylium) is >50% of base peak, check for contamination with linear alkylbenzenes or thermal degradation in the injector port.

Protocol B: LC-MS/MS (Quantification)

Applicability: PK/PD studies and trace analysis in biological matrices.[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2]

  • Gradient:

    • 5% B (0-1 min)

      
       95% B (6 min) 
      
      
      
      Re-equilibrate.
  • MS Source (ESI+):

    • Capillary Voltage: 3.5 kV.[1][2]

    • Desolvation Temp: 400°C.[1][2]

  • MRM Transitions (Validation):

    • Quantifier: 256.2

      
       162.1 (CE: 20 eV).[1][2] High specificity.
      
    • Qualifier: 256.2

      
       122.1 (CE: 35 eV).[1][2] Structural confirmation.
      

Differentiation from Alternatives (Isomers)[1]

A critical challenge in this analysis is distinguishing the target from its linear isomer (N-(3-phenoxypropyl)...) or ring isomers (2,4-dimethyl...).[1][2]

Isomer TypeDifferentiation StrategyExpected Observation
Linear Isomer (3-phenoxypropyl)EI-MS Spectrum The linear isomer exhibits a stronger McLafferty rearrangement peak (if

-H available) and a different ratio of

-cleavage ions (m/z 148 vs 134).[1][2]
Ring Isomer (2,4-Dimethyl)Chromatography Mass spectra are nearly identical.[1][2] Separation requires a high-efficiency column (e.g., C18 PFP).[1][2] The 2,4-isomer typically elutes earlier due to ortho-steric hindrance reducing interaction with the stationary phase.[1][2]

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Electron Ionization Mass Spectra of N-alkyl Anilines. National Institute of Standards and Technology.[2][5] [Link]1][2]

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard reference for

    
    -cleavage mechanisms).
    
  • Holčapek, M., et al. (2010).[1][2] Structural analysis of isomeric N-substituted anilines using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]1][2]

  • European Network of Forensic Science Institutes (ENFSI). (2021).[1][2] Guidelines on the Mass Spectrometric Identification of Organic Compounds. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Chemical Identity: 3,5-Dimethyl-N-(2-phenoxypropyl)aniline via Infrared Spectroscopy

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's identity is a foundational pillar of scientific rigor. For researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's identity is a foundational pillar of scientific rigor. For researchers, scientists, and drug development professionals, this validation is not merely a procedural step but a critical determinant of data integrity and project success. This guide provides an in-depth technical comparison of infrared (IR) spectroscopy for the validation of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline, a novel aniline derivative. We will explore the causality behind experimental choices in IR spectroscopy and objectively compare its performance with alternative analytical techniques, supported by predictive data and established principles.

The Imperative of Structural Confirmation

The synthesis of novel chemical entities like 3,5-Dimethyl-N-(2-phenoxypropyl)aniline is often a multi-step process prone to the formation of isomers and impurities. Misidentification of the final compound can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potentially compromised safety profiles. Therefore, a robust analytical strategy for structural confirmation is paramount.

Principle of Infrared Spectroscopy in Chemical Identification

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are dependent on the bond type, the mass of the atoms involved, and the overall molecular structure. The resulting IR spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to its functional groups.[1]

The mid-infrared region (4000–400 cm⁻¹) is particularly informative for organic molecules.[2] The region from 4000 to 1500 cm⁻¹ is known as the functional group region, where characteristic absorptions for groups like N-H, C-H, and C=C appear.[3] The region below 1500 cm⁻¹, the "fingerprint region," contains a complex pattern of absorptions that is unique to the specific molecule, making it invaluable for confirming identity by matching it to a reference spectrum.[3][4]

Experimental Workflow: Validating 3,5-Dimethyl-N-(2-phenoxypropyl)aniline with ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique often coupled with Fourier Transform Infrared (FTIR) spectroscopy that is ideal for analyzing liquid or solid samples with minimal preparation. Given that 3,5-Dimethyl-N-(2-phenoxypropyl)aniline is likely an oily liquid at room temperature, ATR-FTIR is the method of choice for its ease of use and reproducibility.

Step-by-Step Experimental Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has undergone its necessary system checks.[4][5]

    • The ATR crystal, typically diamond, must be meticulously cleaned with a suitable solvent like isopropanol or ethanol and allowed to dry completely.[3][6] This prevents cross-contamination from previous samples.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, a background spectrum is recorded.[4][6]

    • Causality: This crucial step measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the instrument itself. This background is then automatically subtracted from the sample spectrum to ensure that the resulting peaks are solely from the analyte.

  • Sample Application:

    • Place a small drop of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline directly onto the center of the ATR crystal.[7]

    • If the sample is a solid, ensure it is finely powdered and pressed firmly onto the crystal to ensure good contact.[3]

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added and averaged to improve the signal-to-noise ratio.[4]

  • Data Processing and Interpretation:

    • The acquired spectrum is then processed, which may include baseline correction and smoothing.

    • The positions (wavenumber, cm⁻¹) and relative intensities of the absorption bands are analyzed and compared to expected values based on the molecule's structure.

Predicted Infrared Absorption Bands for 3,5-Dimethyl-N-(2-phenoxypropyl)aniline

The following table summarizes the predicted key IR absorption bands for 3,5-Dimethyl-N-(2-phenoxypropyl)aniline based on its constituent functional groups.

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group Assignment
~3400Medium, SharpN-H StretchSecondary Amine
3100-3000MediumC-H StretchAromatic (Aryl)
2960-2850StrongC-H StretchAliphatic (Alkyl)
1600-1450Medium-StrongC=C StretchAromatic Ring
~1335-1250StrongC-N StretchAromatic Amine[8]
~1240StrongAsymmetric C-O-C StretchAryl-Alkyl Ether[9]
~1040MediumSymmetric C-O-C StretchAryl-Alkyl Ether[9]
900-675StrongC-H Out-of-Plane BendAromatic Ring Substitution Pattern

Caption: Predicted IR absorption bands for 3,5-Dimethyl-N-(2-phenoxypropyl)aniline.

A Comparative Analysis of Analytical Techniques for Chemical Identity Validation

While IR spectroscopy is a valuable tool, a comprehensive validation of a new chemical entity often employs orthogonal methods to provide a higher degree of confidence. The primary alternatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

FeatureInfrared (IR) SpectroscopyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Probes molecular vibrations based on bond type and functional groups.Analyzes the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to determine the chemical environment and connectivity of atoms.Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.
Information Provided Functional group identification. Unique "fingerprint" for comparison.Detailed structural connectivity, stereochemistry, and isomeric differentiation.[10]Molecular weight, molecular formula (with high resolution), and fragmentation patterns for substructural information.[11]
Strengths Rapid, non-destructive, relatively inexpensive, and easy to use. Excellent for identifying the presence or absence of key functional groups.Provides the most definitive structural elucidation.[10] Unambiguously determines the bonding framework of a molecule.Highly sensitive, allowing for analysis of very small sample quantities. Provides exact molecular weight.[12]
Limitations Does not provide detailed information on molecular connectivity or stereochemistry. Can be challenging to distinguish between isomers with similar functional groups.Requires larger sample quantities than MS, is a more expensive technique, and data acquisition and interpretation can be more time-consuming.Is a destructive technique. Can be difficult to differentiate between isomers with the same molecular weight.
Application to 3,5-Dimethyl-N-(2-phenoxypropyl)aniline Confirms the presence of the N-H (secondary amine), aromatic rings, and ether linkage. The fingerprint region can confirm the overall molecular structure if a reference is available.Would definitively confirm the substitution pattern on both aromatic rings and the connectivity of the propyl chain between the nitrogen and the phenoxy group.Would confirm the molecular weight and elemental formula. Fragmentation patterns could help identify the aniline and phenoxypropyl substructures.[11]

Caption: Comparison of IR, NMR, and Mass Spectrometry for chemical identity validation.

Decision Workflow for Analytical Technique Selection

The choice of analytical technique, or combination of techniques, is guided by the specific requirements of the analysis. The following diagram illustrates a logical workflow for validating the identity of a compound like 3,5-Dimethyl-N-(2-phenoxypropyl)aniline.

G start Start: Synthesized 3,5-Dimethyl-N-(2-phenoxypropyl)aniline ir IR Spectroscopy start->ir ir_check Functional Groups Confirmed? ir->ir_check nmr NMR Spectroscopy (¹H, ¹³C, 2D) nmr_check Full Structure Confirmed? nmr->nmr_check ms Mass Spectrometry (HRMS) ms_check Correct Molecular Weight & Formula? ms->ms_check ir_check->nmr Yes fail Identity Not Validated Further Investigation Required ir_check->fail No nmr_check->ms Yes nmr_check->fail No pass Identity Validated ms_check->pass Yes ms_check->fail No

Caption: Decision workflow for selecting analytical techniques for chemical identity validation.

Conclusion: A Multi-faceted Approach to Scientific Trust

The validation of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline's chemical identity is most robustly achieved through a synergistic application of orthogonal analytical techniques. Infrared spectroscopy serves as an excellent initial screening tool, rapidly confirming the presence of key functional groups and providing a unique fingerprint for the molecule. However, for unequivocal structural elucidation, particularly for a novel compound, the detailed connectivity information from NMR spectroscopy and the precise mass determination from mass spectrometry are indispensable.[12] By understanding the strengths and limitations of each technique, researchers can design a self-validating analytical workflow that ensures the highest level of scientific integrity and trustworthiness in their data.

References

  • Bruker. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

  • Mills, A. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One). Retrieved from a personal or institutional website.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Puerto Rico at Mayagüez. (2023, March 27). Acquiring Infrared Spectra with Shimadzu IRPrestige-21 ATR-FTIR Spectrometer.
  • Perkin Elmer. (2007, August 5). Standard Operating Procedure for the Perkin Elmer model 1600 FTIR. Retrieved from an institutional or third-party website hosting the document.
  • Pharma Beginners. (2020, April 13). FTIR-Operation and Calibration SOP. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Kriz, J., Starovoytova, L., Trchová, M., Konyushenko, E. N., & Stejskal, J. (2009). NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. The Journal of Physical Chemistry B, 113(19), 6666–6673. [Link]

  • Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]...

  • Collier, W. E., Schultz, T., & Kalasinsky, V. (1992). Infrared Study of Lignin: Reexamination of Aryl-Alkyl Ether C—O Stretching Peak Assignments. Holzforschung, 46(6), 523-528. [Link]

  • DSpace@MIT. (n.d.). Predicting Infrared Spectra with Message Passing Neural Networks. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • Sharma, B., & Yadav, M. K. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2-NITRO ANILINE. International Journal of Pharmaceutical Sciences and Research, 17(3), 752-766.

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